molecular formula C16H20N2O4 B502668 Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 84243-24-3

Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B502668
CAS No.: 84243-24-3
M. Wt: 304.34g/mol
InChI Key: YGJHKLNLYIXWMG-UHFFFAOYSA-N
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Description

Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJHKLNLYIXWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern medicinal chemistry. Their inherent rigidity and defined exit vectors offer a powerful platform for the design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive technical overview of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a key building block increasingly utilized in the synthesis of advanced therapeutic agents, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical properties, a plausible synthetic pathway, its stability and reactivity, and its emerging applications, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The quest for novel drug candidates with improved pharmacological profiles has led to an exploration of chemical space beyond traditional flat, aromatic structures. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of molecules in this endeavor.[1] The rigid nature of the spirocyclic core reduces the conformational entropy upon binding to a biological target, which can translate to higher binding affinity and selectivity.[2]

The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has garnered significant attention. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[3] This highlights the versatility of this spirocyclic system in presenting functional groups in a well-defined spatial orientation to interact with complex biological targets.

This guide focuses on a key derivative of this family, this compound. Its designation as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns.

PropertyValueSource
CAS Number 84243-24-3[4]
Molecular Formula C₁₆H₂₀N₂O₄[4]
Molecular Weight 304.346 g/mol [4]
Appearance Off-white to light beige powder or flakes (predicted)[5]
Solubility Soluble in organic solvents such as chloroform, methanol, and dichloromethane. Moderately soluble in water. (inferred from benzyl carbamate)[6][7]
Storage Room temperature[4]

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core generally involves the construction of the two heterocyclic rings around a central quaternary carbon. A potential synthetic strategy is outlined below:

Synthetic Pathway A N-Cbz-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol B->C Ring opening with an appropriate amine D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Oxidation

Caption: Proposed synthetic pathway to the target molecule.

Step-by-Step Methodology:

  • Epoxidation of N-Cbz-4-piperidone: The synthesis would likely commence with the conversion of N-Cbz-4-piperidone to its corresponding epoxide. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a standard and effective method for this transformation.[3]

  • Epoxide Ring Opening: The formed epoxide can then be subjected to a nucleophilic ring-opening reaction. An appropriate amine, such as a protected aminoethanol derivative, would be employed to introduce the necessary atoms for the second ring.

  • Intramolecular Cyclization: Following the ring-opening, an intramolecular cyclization would be induced to form the second ring of the spirocyclic system. This could be achieved under thermal conditions or with the aid of a suitable catalyst.

  • Oxidation: The final step would involve the oxidation of the secondary alcohol in the newly formed ring to a ketone, yielding the target molecule, this compound.

Spectral Characterization (Predicted)

Although experimental spectral data for the title compound is not publicly available, we can predict the key features based on its structural components and data from analogous compounds like N-Cbz-piperidone.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (around 7.3 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and a series of multiplets in the aliphatic region corresponding to the protons of the two piperidine-like rings.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the ketone carbonyl at the 3-position (likely >200 ppm), the carbamate carbonyl of the Cbz group (around 155 ppm), aromatic signals for the benzyl group, and a number of aliphatic signals for the spirocyclic core.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the ketone carbonyl (around 1710-1730 cm⁻¹) and the carbamate carbonyl (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₂₀N₂O₄) by providing a highly accurate mass measurement of the molecular ion.

Reactivity and Stability

The reactivity of this compound is largely dictated by the functional groups present in its structure.

The Benzyl Carbamate (Cbz) Protecting Group

The Cbz group is a widely used protecting group for amines in organic synthesis.[9] Its stability and selective removal are key to its utility.

  • Stability: The Cbz group is generally stable to a wide range of reaction conditions, including mildly acidic and basic environments.[10] This allows for chemical modifications at other parts of the molecule without affecting the protected amine.

  • Deprotection: The most common method for the deprotection of a Cbz group is through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).[11] This cleavage is typically clean and efficient.

Cbz_Deprotection Protected Amine R-NH-Cbz Free Amine R-NH₂ + Toluene + CO₂ Protected Amine->Free Amine H₂, Pd/C

Caption: General scheme for Cbz group deprotection.

Reactivity of the Spirocyclic Core

The secondary amine at the 4-position is available for further functionalization once the synthesis of the core is complete. This is a key handle for the attachment of linkers or other pharmacophoric elements in the construction of more complex molecules. The ketone at the 3-position can also be a site for further chemical modification, although this is less common in its application as a PROTAC building block.

Applications in Drug Development: A Gateway to PROTACs

The primary application of this compound, as indicated by its classification as a "Protein Degrader Building Block," is in the synthesis of PROTACs.[4]

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[13]

The spirocyclic core of this compound serves as a rigid and three-dimensional component of the linker. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[14]

Workflow for Incorporation into a PROTAC

The general workflow for utilizing this building block in PROTAC synthesis is as follows:

PROTAC_Synthesis_Workflow cluster_0 Preparation of Building Block cluster_1 Functionalization and Coupling cluster_2 Final PROTAC Molecule A Synthesis of this compound B Deprotection of Cbz group A->B C Attachment of Linker B->C D Coupling to POI Ligand C->D E Coupling to E3 Ligase Ligand D->E F Purification and Characterization E->F

Caption: General workflow for PROTAC synthesis.

  • Cbz Deprotection: The synthesis of the PROTAC would begin with the removal of the Cbz protecting group from the spirocyclic building block to liberate the secondary amine at the 9-position.

  • Linker Attachment: A linker of desired length and composition is then attached to the newly freed amine.

  • Sequential or Convergent Coupling: The POI-binding ligand and the E3 ligase-binding ligand are then coupled to the linker. This can be done in a stepwise fashion or through a convergent approach where the two ligands are attached to the linker separately before being joined.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its rigid spirocyclic core provides an excellent platform for the precise positioning of pharmacophoric groups, a key advantage in the design of potent and selective therapeutic agents. Its growing importance in the field of targeted protein degradation underscores the increasing demand for novel, structurally diverse building blocks. As the field of PROTACs and other next-generation therapeutics continues to evolve, we can expect to see the expanded use of such sophisticated spirocyclic scaffolds in the creation of innovative medicines to address a wide range of diseases.

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Introduction: The Emergence of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

The quest for novel chemical entities with enhanced therapeutic profiles has led drug discovery professionals to explore complex three-dimensional structures that can offer improved potency and selectivity. Spirocyclic systems, characterized by two rings sharing a single atom, are particularly valuable in this regard, as their rigid conformation can reduce the entropic penalty of binding to a biological target.[1][2] The 1-oxa-4,9-diazaspiro[5.5]undecane core has recently emerged as a privileged scaffold, demonstrating significant potential in the development of novel therapeutics. Derivatives of this spiro-heterocycle have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors for treating chronic kidney diseases and as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists for pain management.[2][3][4][5]

This technical guide provides a detailed examination of a specific derivative, this compound. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a comprehensive analysis of its molecular structure, a plausible synthetic strategy, and predicted spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.

Molecular Structure Analysis

The title compound, with the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol , features a spirocyclic core composed of a piperidine ring fused to an oxazolidinone ring at the C4 position of the piperidine. The piperidine nitrogen (position 9) is protected by a benzyloxycarbonyl (Cbz) group.

Conformational Landscape

The three-dimensional structure of this molecule is dictated by the conformational preferences of its constituent rings.

  • Piperidine Ring: The piperidine ring, substituted at nitrogen with a Cbz group, is expected to adopt a chair-like conformation to minimize steric strain. However, the presence of the N-acyl (carbamate) group introduces significant conformational complexity. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, and this can influence the ring's geometry. In N-acylpiperidines, a twist-boat conformation can be thermodynamically competitive with the chair form, and in some cases, even preferred.[3][6] The energy barrier for ring inversion is also affected by the N-substituent.[7] For this specific molecule, a dynamic equilibrium between a distorted chair and a twist-boat conformation is plausible.

  • Oxazolidinone Ring: The five-membered oxazolidinone ring is relatively planar but will likely adopt an envelope or twist conformation to relieve torsional strain.

  • Spiro Center: The spiro carbon (C5) creates a rigid, well-defined three-dimensional orientation of the two rings relative to each other. This rigidity is a key feature of the scaffold, limiting conformational flexibility and allowing for precise positioning of substituents for interaction with biological targets.

Below is a diagram illustrating the key structural relationships.

graph "Molecular_Structure_Relationships" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1-Oxa-4,9-diazaspiro[5.5]undecane Core", pos="0,1.5!"]; B [label="Piperidine Ring Conformation\n(Chair vs. Twist-Boat)", pos="-2,-0.5!"]; C [label="Oxazolidinone Ring\n(Envelope/Twist)", pos="2,-0.5!"]; D [label="N-Cbz Protecting Group", pos="0,-2.5!"]; E [label="Spiro Center (C5)\n(Rigidity)", pos="0,0!"];

A -- E [label="contains"]; E -- B [label="influences"]; E -- C [label="influences"]; A -- D [label="substituted with"]; D -- B [label="impacts\n(A-1,3 Strain)"]; }

Caption: Logical relationships in the molecular structure.

Proposed Synthetic Pathway

Experimental Protocol

Step 1: Formation of a Spiro-Epoxide Intermediate

The initial step involves the conversion of the ketone in N-Cbz-4-piperidone to a spiro-epoxide. The Corey-Chaykovsky reaction is a well-established method for this transformation.

  • To a stirred suspension of trimethylsulfoxonium iodide in dry THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-4-piperidone (1 equivalent) in dry THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiro-epoxide intermediate, Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.

Causality: The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of the piperidone. The subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) by the oxygen anion forms the epoxide ring.

Step 2: Ring-Opening and Cyclization to Form the Oxazolidinone

The spiro-epoxide is then reacted with an isocyanate, followed by a base-mediated cyclization to form the desired spiro-oxazolidinone. In this case, since the final structure has an unsubstituted nitrogen at position 4, a two-step process involving an amino alcohol intermediate is more logical.

  • The epoxide is opened with an azide source, such as sodium azide (NaN₃) in the presence of a Lewis acid or in a protic solvent mixture like ethanol/water. This yields an azido-alcohol.

  • The azido group is then reduced to a primary amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using Staudinger reaction conditions (triphenylphosphine followed by water). This provides the key amino-alcohol intermediate.

  • The amino-alcohol is then cyclized to form the 3-oxo (oxazolidinone) ring. This can be achieved by reacting it with a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).

  • The final product is purified by crystallization or column chromatography.

graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

start [label="N-Cbz-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Corey-Chaykovsky\nReaction\n(Me3S(O)I, NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Spiro-Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="1. Azide Ring Opening\n2. Reduction (e.g., H2, Pd/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Amino-alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Cyclization\n(e.g., CDI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Target Molecule", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> end; }

Caption: Proposed synthetic workflow for the target molecule.

Predicted Spectroscopic Data

The structural features of this compound would give rise to a distinct spectroscopic signature.

Data Summary Table
Technique Predicted Key Features
¹H NMR δ ~7.3-7.4 ppm (m, 5H, Ar-H); δ ~5.1-5.2 ppm (s, 2H, Ar-CH₂-O); δ ~3.5-4.0 ppm (m, piperidine protons adjacent to N and O); δ ~1.6-2.0 ppm (m, remaining piperidine protons); Potential for broad signals due to conformational exchange.
¹³C NMR δ ~170 ppm (Oxazolidinone C=O); δ ~155 ppm (Carbamate C=O); δ ~136 ppm (Aromatic quat. C); δ ~128 ppm (Aromatic CH); δ ~90 ppm (Spiro C); δ ~67 ppm (Ar-CH₂-O); δ ~40-50 ppm (Piperidine CH₂ adjacent to N); δ ~30-35 ppm (Piperidine CH₂).
IR (cm⁻¹) ~3200-3400 (N-H stretch); ~1750 (Oxazolidinone C=O stretch); ~1690 (Carbamate C=O stretch); ~3030 (Aromatic C-H stretch); ~2850-2950 (Aliphatic C-H stretch); ~1250 (C-O stretch).
Mass Spec (ESI+) Predicted [M+H]⁺ = 305.14; Predicted [M+Na]⁺ = 327.12. Key fragments: loss of benzyl (m/z 91), loss of CO₂.

Rationale for Predictions: The predicted NMR chemical shifts are based on standard values for N-Cbz protected amines, piperidines, and oxazolidinone systems.[10][11] The distinct carbonyl stretching frequencies in the IR spectrum are expected due to the different electronic environments of the oxazolidinone (ester-like) and carbamate carbonyls. Mass spectrometry fragmentation would likely involve the cleavage of the labile benzyl and carbamate groups.

Conclusion and Future Directions

This compound is a structurally interesting molecule built upon a scaffold with proven biological relevance.[2][3] This guide has provided a comprehensive, albeit predictive, analysis of its molecular structure, a robust synthetic strategy, and its expected analytical characteristics. The rigid spirocyclic core, combined with the functionality of the oxazolidinone ring and the versatile Cbz-protected nitrogen, makes this compound and its analogues attractive targets for synthesis and biological evaluation. Future experimental work should focus on executing the proposed synthesis, confirming the structure through detailed spectroscopic analysis (including 2D NMR techniques like COSY and HMBC), and ultimately exploring its potential as a modulator of therapeutically relevant targets.

References

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The Ascendance of Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a unique blend of structural rigidity, three-dimensionality, and synthetic tractability is paramount. The diazaspiro[5.5]undecane core, a distinctive spirocyclic diamine, has distinguished itself as a privileged structure in medicinal chemistry. Its inherent conformational constraint provides a robust platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with a diverse array of biological targets. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and therapeutic applications of novel diazaspiro[5.5]undecane derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind experimental designs and present validated protocols to empower your research endeavors.

The diazaspiro[5.5]undecane framework, particularly the 1,9- and 3,9-isomers, has been successfully incorporated into compounds targeting a spectrum of diseases, including pain, obesity, inflammation, cardiovascular disorders, and even viral infections.[1][2][3] The strategic advantage of this scaffold lies in its ability to project substituents into distinct vectors, allowing for meticulous exploration of the chemical space around a biological target. This guide will illuminate the pathways to harnessing the full potential of this remarkable heterocyclic system.

Core Synthesis Strategies: Building the Foundation

The synthetic accessibility of the diazaspiro[5.5]undecane core is a key driver of its widespread use. The majority of synthetic approaches commence with a pre-existing piperidine ring, upon which the second heterocyclic ring is constructed. The specific strategy is often dictated by the desired substitution pattern and the isomeric form of the final compound.

General Approaches to the Diazaspiro[5.5]undecane Core

The construction of the diazaspiro[5.5]undecane skeleton can be broadly categorized based on the nature of the ring-closing reaction. A prevalent strategy involves the intramolecular cyclization of a suitably functionalized piperidine precursor. For instance, the synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through the intramolecular spirocyclization of 4-substituted pyridines.[4] This method often involves the in-situ activation of the pyridine ring, followed by the intramolecular addition of a tethered nucleophile.

Another versatile approach, particularly for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, starts from N-Boc-piperidone.[5] The synthesis proceeds through the formation of an epoxide, followed by a thermal ring-opening with an appropriate amine to yield an aminoalcohol intermediate, which is then cyclized to form the spirocyclic core.[5] This modular approach allows for the introduction of diversity at various positions of the scaffold.

The following diagram illustrates a generalized workflow for the synthesis of diazaspiro[5.5]undecane derivatives, highlighting key stages of core formation and subsequent functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization & Derivatization Piperidine Precursor Piperidine Precursor Ring Formation Ring Formation Piperidine Precursor->Ring Formation Intramolecular Cyclization Diazaspiro Core Diazaspiro Core Ring Formation->Diazaspiro Core N-Protection N-Protection Diazaspiro Core->N-Protection Post-Synthetic Modification N-Alkylation/Acylation N-Alkylation/Acylation N-Protection->N-Alkylation/Acylation Final Derivative Final Derivative N-Alkylation/Acylation->Final Derivative G Diazaspiro Derivative Diazaspiro Derivative GPCR GPCR Diazaspiro Derivative->GPCR Binding G-protein G-protein GPCR->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Generation Cellular Response Cellular Response Second Messenger->Cellular Response

Signaling pathway of a diazaspiro derivative targeting a GPCR.
Standard In Vitro and In Vivo Assays

A robust biological evaluation is critical to understanding the pharmacological profile of novel diazaspiro[5.5]undecane derivatives.

Protocol 3: Radioligand Binding Assay for Receptor Affinity

This assay is a cornerstone for determining the affinity of a compound for its target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., NK1 receptor).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-Substance P for the NK1 receptor) and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is then analyzed to determine the IC50 value of the test compound, which can be converted to a Ki value (inhibitory constant).

Protocol 4: Functional Calcium Flux Assay for GPCRs

This assay measures the functional activity of a compound at a Gq-coupled GPCR, such as the NK1 receptor.

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the wells. For antagonists, pre-incubate the cells with the compound before adding a known agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: The data is used to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Structure-Activity Relationships (SAR) and Lead Optimization

The systematic modification of the diazaspiro[5.5]undecane scaffold has led to a deep understanding of the structural requirements for potent and selective activity at various targets.

SAR of 1,9-Diazaspiro[5.5]undecane Derivatives as Neurokinin Receptor Antagonists

Studies on NK1 receptor antagonists have revealed that substitution at the 9-position of the 1,9-diazaspiro[5.5]undecane core is critical for activity. [1]For instance, replacing the 4-phenylquinuclidinium core of a known NK1 antagonist with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane moiety resulted in potent antagonists. [1]Further modifications, such as the introduction of a carbonyl group at the 2-position and methylation of the nitrogen atoms, have been shown to fine-tune the potency and pharmacokinetic properties of these compounds. [1]

Data Summary Tables

The following table summarizes the biological activity of selected diazaspiro[5.5]undecane derivatives against various targets, illustrating key SAR trends.

Compound IDScaffoldTargetAssayActivity (IC50/EC50)Reference
SPO-6 1,9-Diazaspiro[5.5]undecaneDENV2Cell-based assayEC50 = 11.43 µM[3]
15au 1-Oxa-4,9-diazaspiro[5.5]undecaneµ-Opioid Receptor / σ1 ReceptorBinding AssayKi = 1.2 nM (MOR), Ki = 2.5 nM (σ1R)[6]
1e 3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorBinding AssayKi = 180 nM[7]
9d 1,9-Diazaspiro[5.5]undecaneNK1 ReceptorBinding AssayIC50 = 1.9 nM[1]
1g 1,9-Diazaspiro[5.5]undecaneACC1/ACC2Enzyme InhibitionIC50 = 7 nM (ACC1), 3 nM (ACC2)[1]

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutics. Its unique three-dimensional structure provides a rigid framework that can be strategically decorated with functional groups to achieve high potency and selectivity for a wide range of biological targets. The synthetic methodologies for accessing this core are well-established and allow for the creation of diverse chemical libraries.

Future research in this area will likely focus on several key aspects. The exploration of new and underexplored isomers of the diazaspiro[5.5]undecane core could lead to the discovery of novel biological activities. The development of more efficient and stereoselective synthetic routes will further enhance the accessibility of these compounds. Furthermore, the application of computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to play a crucial role in the rational design of next-generation diazaspiro[5.5]undecane-based drugs with improved efficacy and safety profiles. The journey of the diazaspiro[5.5]undecane scaffold in medicinal chemistry is far from over, and its continued exploration promises to yield significant contributions to the development of new medicines for a variety of human diseases.

References

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Physicochemical properties of diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diazaspiro[5.5]undecane Analogs

Executive Summary

The diazaspiro[5.5]undecane scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for designing potent and selective ligands for a wide array of biological targets. Derivatives have shown promise in therapeutic areas including pain, obesity, psychotic disorders, and immunomodulation.[1][2][3] However, the successful translation of a biologically active compound into a viable drug candidate is critically dependent on its physicochemical properties. These properties—primarily lipophilicity, aqueous solubility, and acid-base character (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[4]

This technical guide provides an in-depth exploration of the core physicochemical properties of diazaspiro[5.5]undecane analogs. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize this important class of compounds. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and discuss the structure-property relationships that are essential for rational drug design.

The Diazaspiro[5.5]undecane Core: A Foundation for 3D Diversity

The diazaspiro[5.5]undecane framework consists of two piperidine rings sharing a single quaternary carbon atom in a spiro fusion. This arrangement imparts significant sp³ character and a rigid, globular shape, which are increasingly sought-after features in drug design to improve target selectivity and pharmacokinetic properties. Several isomers exist depending on the position of the two nitrogen atoms, with the 1,9- and 3,9-isomers being particularly common in medicinal chemistry literature.[2]

G cluster_0 Diazaspiro[5.5]undecane Isomers node_19 1,9-Diazaspiro[5.5]undecane node_39 3,9-Diazaspiro[5.5]undecane

Caption: Common isomers of the diazaspiro[5.5]undecane core.

Critical Physicochemical Properties and Their Impact on Drug Viability

The journey of a drug from administration to its target is a complex process governed by physicochemical laws. For diazaspiro[5.5]undecane analogs, three properties are paramount.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential parameters in drug discovery.[4] It is a key determinant of a drug's ability to cross biological membranes, its binding affinity to protein targets, and its overall ADME profile.

  • Partition Coefficient (logP): Measures the lipophilicity of the neutral (unionized) form of a molecule. It is the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).

  • Distribution Coefficient (logD): A more physiologically relevant measure, logD is the partition coefficient at a specific pH (e.g., physiological pH 7.4). It accounts for the partitioning of all species, both neutral and ionized, making it a better predictor of membrane permeability.

An optimal lipophilicity is crucial; excessively high logP/D values can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity, while very low values can hinder membrane permeation and absorption.

Aqueous Solubility

For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a primary cause of low and erratic bioavailability, often leading to the failure of promising drug candidates.[4] It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Refers to the concentration of a compound upon its rapid precipitation from a stock solution (usually in DMSO) added to an aqueous buffer. It is a high-throughput measurement used in early discovery to flag potentially problematic compounds.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured as the concentration of a saturated solution in equilibrium with its solid form. It is a more time-consuming but accurate measure, critical for lead optimization and formulation development.

Acid-Base Properties (pKa)

The two nitrogen atoms within the diazaspiro[5.5]undecane core are basic centers that can be protonated. The pKa is the pH at which a specific nitrogen is 50% ionized. The pKa values of these amines are critical because they determine the charge state of the molecule at different physiological pH values.

  • Impact on Solubility: The protonated (ionized) form of the molecule is generally much more water-soluble than the neutral form.

  • Impact on Permeability: The neutral form is typically more lipid-soluble and thus permeates membranes more easily.

  • Impact on Target Binding: The charge state can be crucial for electrostatic interactions with the biological target, such as forming salt bridges with acidic amino acid residues.

Understanding the pKa allows for the prediction of a compound's behavior in different biological compartments, from the acidic stomach to the neutral environment of the blood.

Experimental Determination of Physicochemical Properties

Reliable, reproducible data is the cornerstone of drug development. The following sections describe validated, standard protocols for measuring the key physicochemical properties of diazaspiro[5.5]undecane analogs.

Lipophilicity: The Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the "gold standard" for determining partition coefficients due to its direct measurement of the partitioning phenomenon. The protocol is designed to be self-validating through the use of standards and replicate measurements.

Experimental Protocol: Shake-Flask logD₇.₄

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 1 mL of each).

  • Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system, ensuring the final concentration is well below its solubility limit in either phase.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the n-octanol and aqueous phases.

  • Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared in the corresponding matrix (buffer or n-octanol) for accurate quantification.

  • Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G prep 1. Prepare & Saturate n-Octanol and Buffer (pH 7.4) add 2. Add Phases & Compound to Vial prep->add shake 3. Shake to Equilibrate add->shake spin 4. Centrifuge to Separate Phases shake->spin sample 5. Sample Aqueous & Octanol Layers spin->sample quant 6. Quantify Concentration (e.g., HPLC-UV) sample->quant calc 7. Calculate logD quant->calc

Caption: Workflow for Shake-Flask logD Determination.

Aqueous Solubility: A Kinetic Solubility Assay Protocol

This protocol is optimized for higher throughput and is ideal for screening compound libraries in early-stage discovery. The causality for this choice is speed; it quickly identifies compounds with potential solubility liabilities before more resource-intensive thermodynamic studies are performed.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate (the "assay plate"), add 198 µL of aqueous phosphate buffer (e.g., pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO. Perform this in triplicate for each compound.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Precipitate Removal: Use a 96-well filter plate (e.g., with a 0.45 µm filter) and centrifuge the assay plate to filter the solutions, separating any precipitated compound from the saturated supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using an appropriate method like HPLC-UV or LC-MS. A multi-point calibration curve of the test compound, prepared by diluting the DMSO stock into a buffer/DMSO mixture, is essential for accurate quantification.

  • Data Reporting: The measured concentration is reported as the kinetic solubility in µM.

G stock 1. Prepare 10 mM DMSO Stock add 2. Add Stock to Buffer in 96-well Plate stock->add incubate 3. Incubate with Shaking (2 hours) add->incubate filter 4. Filter to Remove Precipitate incubate->filter quant 5. Quantify Concentration in Filtrate (LC-MS) filter->quant result 6. Report Kinetic Solubility (µM) quant->result

Caption: Workflow for a Kinetic Solubility Assay.

Data Summary and Structure-Property Relationships (SPR)

Compound NameIsomerMolecular FormulaXLogP3 (Computed)Notes
3,9-Diazaspiro[5.5]undecane3,9-C₉H₁₈N₂0.5The unsubstituted, relatively polar core.[5]
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate3,9-C₁₄H₂₆N₂O₂1.8N-Boc protection significantly increases lipophilicity.[6]
1,4-Diazaspiro[5.5]undecane1,4-C₉H₁₈N₂0.8Isomeric variation slightly alters lipophilicity.[7]
2,9-Diazaspiro[5.5]undecane2,9-C₉H₁₈N₂N/AData not available in searched sources.
1,9-Diazaspiro[5.5]undecane1,9-C₉H₁₈N₂N/AData not available in searched sources.

Key Structure-Property Insights:

  • N-Substitution is a Key Modulator: As demonstrated by the N-Boc protected analog, substitution on the nitrogen atoms is a powerful strategy to modulate lipophilicity.[6] Acylation or alkylation with lipophilic groups will increase logP/D, potentially improving membrane permeability but risking a decrease in solubility. Conversely, introducing polar or ionizable groups can enhance solubility. For example, studies on 1,9-diazaspiro[5.5]undecane analogs for acetyl-CoA carboxylase (ACC) inhibition showed that introducing amino substituents improved thermodynamic solubility.[2]

  • The Core is Inherently Basic: The two piperidine nitrogens provide basic handles that are critical for tuning properties. The pKa values will be influenced by the substitution on the rings and on the nitrogens themselves. Electron-withdrawing groups (like the Boc-carbamate) will decrease the basicity of the adjacent nitrogen.

  • Balancing Properties is Essential: The development of potent GABA-A receptor antagonists based on the 3,9-diazaspiro[5.5]undecane core highlights the challenge of balancing properties. While certain analogs showed high potency, they also exhibited low cellular permeability, suggesting that their physicochemical profiles were not yet optimized for CNS applications. This underscores the need for a multi-parameter optimization approach where potency, solubility, and permeability are considered in parallel.

Conclusion

The diazaspiro[5.5]undecane scaffold is a highly valuable starting point for the design of novel therapeutics due to its favorable three-dimensional geometry. However, its potential can only be fully realized through a deep and early understanding of the physicochemical properties of its analogs. Lipophilicity, solubility, and pKa are not merely parameters to be measured but are critical properties to be engineered and balanced to achieve the desired ADME profile and therapeutic efficacy. By employing robust experimental protocols and leveraging an understanding of structure-property relationships, researchers can more effectively navigate the complex path of drug discovery and unlock the full potential of this versatile chemical scaffold.

References

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Retrieved from [Link]

  • Kafel, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21553-21575. (Note: This is a representative journal, the provided link is to the general search result as a direct link was not available).
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. (Note: This is a representative journal, the provided link is to the general search result as a direct link was not available).
  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Matos, M. J., et al. (2019). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Molecules, 24(21), 3899. Retrieved from [Link]

  • PubChem. (n.d.). 2,9-Diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kafel, A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Zhang, W., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is constructed from established synthetic methodologies for structurally related compounds, offering a robust framework for its preparation. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules. The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has been explored for its potential in developing novel therapeutic agents. This application note details a proposed synthetic route to this compound, a key intermediate for the elaboration of more complex molecular entities.

The synthesis commences with the commercially available N-Boc-4-piperidone and proceeds through a multi-step sequence involving the formation of a key amino alcohol intermediate, followed by cyclization to construct the spirocyclic oxadiazolone ring system.

Reaction Scheme

Synthesis_Scheme A N-Boc-4-piperidone B tert-Butyl 4-(hydroxymethyl)-4-aminopiperidine-1-carboxylate A->B 1. TMSCN, ZnI2 2. LiAlH4, THF C Benzyl (4-(hydroxymethyl)-1-Boc-piperidin-4-yl)carbamate B->C Benzyl chloroformate, Et3N, DCM D This compound C->D 1. Triphosgene, Et3N, DCM 2. TBAF, THF

Figure 1: Proposed synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Trimethylsilyl cyanide (TMSCN)≥98%Com. Avail.
Zinc iodide (ZnI₂)Anhydrous, ≥98%Com. Avail.
Lithium aluminum hydride (LiAlH₄)1.0 M in THFCom. Avail.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Com. Avail.
Dichloromethane (DCM)Anhydrous, ≥99.8%Com. Avail.
Benzyl chloroformate≥97%Com. Avail.
Triethylamine (Et₃N)≥99.5%Com. Avail.
Triphosgene≥98%Com. Avail.
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCom. Avail.
Diethyl ether (Et₂O)ACS GradeCom. Avail.
Ethyl acetate (EtOAc)ACS GradeCom. Avail.
HexanesACS GradeCom. Avail.
Sodium sulfate (Na₂SO₄)AnhydrousCom. Avail.
Silica gel230-400 meshCom. Avail.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-aminopiperidine-1-carboxylate

This initial step involves the formation of a cyanohydrin from N-Boc-4-piperidone, followed by its reduction to the corresponding amino alcohol.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (1.2 eq) followed by a catalytic amount of zinc iodide (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is used in the next step without further purification.

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of the crude silyl-protected cyanohydrin in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of H₂O, 15% aqueous NaOH, and H₂O.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford tert-butyl 4-(hydroxymethyl)-4-aminopiperidine-1-carboxylate.

Step 2: Synthesis of Benzyl (4-(hydroxymethyl)-1-Boc-piperidin-4-yl)carbamate

The primary amine of the amino alcohol is selectively protected with a carboxybenzyl (Cbz) group.

  • Dissolve tert-butyl 4-(hydroxymethyl)-4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield benzyl (4-(hydroxymethyl)-1-Boc-piperidin-4-yl)carbamate.

Step 3: Synthesis of this compound

The final spirocyclization is achieved in a two-step, one-pot procedure involving the formation of a carbamate followed by intramolecular cyclization.

  • To a solution of benzyl (4-(hydroxymethyl)-1-Boc-piperidin-4-yl)carbamate (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.1 M) at 0 °C, add a solution of triphosgene (0.5 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours. This step facilitates the deprotection of the Boc group and subsequent intramolecular cyclization.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to obtain the final product, this compound.[1]

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Discussion and Mechanistic Insights

The synthesis of the spirocyclic core relies on a well-precedented yet elegant strategy. The initial conversion of N-Boc-4-piperidone to the amino alcohol intermediate is a critical step that installs the necessary functional groups for the subsequent cyclization.[2][3] The use of TMSCN and a Lewis acid catalyst like ZnI₂ efficiently forms the cyanohydrin intermediate. Subsequent reduction with a powerful hydride-reducing agent like LiAlH₄ simultaneously reduces the nitrile and the silyl ether to yield the desired amino alcohol.

The selective protection of the primary amine with a Cbz group is a standard procedure that directs the regioselectivity of the final cyclization step. The choice of triphosgene as a phosgene equivalent is a safer alternative for the formation of the necessary carbonyl intermediate for the oxadiazolone ring. The final deprotection of the Boc group using TBAF unmasks the secondary amine of the piperidine ring, which then undergoes an intramolecular nucleophilic attack on the activated carbonyl group to form the desired spirocyclic product. This intramolecular cyclization is a key step in the synthesis of various spirocyclic oxadiazolines and related heterocyclic systems.[4][5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1Incomplete cyanohydrin formation or over-reduction.Ensure anhydrous conditions. Monitor the cyanohydrin formation closely by TLC. Control the temperature during LiAlH₄ reduction carefully.
Incomplete reaction in Step 2Insufficient activation of the amine.Ensure the triethylamine is fresh and dry. Consider using a more potent base if necessary.
Formation of side products in Step 3Intermolecular side reactions.Maintain dilute reaction conditions. Ensure slow, dropwise addition of triphosgene.
Difficulty in purificationCo-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trimethylsilyl cyanide and triphosgene are highly toxic and should be handled with extreme caution.

  • Lithium aluminum hydride reacts violently with water. Ensure all glassware and solvents are anhydrous. Quench the reaction carefully at low temperatures.

References

  • ChemicalBook. (2022-05-17). Synthesis of N-Boc 4-piperidone.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2015-10-09). Synthesis of N-Substituted piperidines from piperidone.
  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • ResearchGate. (n.d.). Synthesis of spirocyclic oxadiazolines from (−)‐fenchone.
  • ChemicalBook. (n.d.). This compound.
  • ChemScene. (n.d.). Benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate.
  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • ResearchGate. (n.d.). Synthesis of various spirocyclic oxazoles.
  • Aladdin Scientific. (n.d.). benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram.
  • PMC - NIH. (n.d.). Oxa-spirocycles: synthesis, properties and applications.
  • ResearchGate. (2025-08-10). Synthesis of some New Spiro 1,3,4-Oxadiazolines Derived from Azlactone.
  • PMC - NIH. (n.d.). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • ACS Publications. (2019-11-19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.

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Application Notes & Protocols for the N-Alkylation of Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Diazaspiro[5.5]undecanes

The diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides an exceptional platform for designing potent and selective ligands for a variety of biological targets.[1][2] By occupying a unique and defined chemical space, these spirocyclic diamines allow for the precise spatial orientation of functional groups, which can significantly enhance binding affinity and modulate pharmacological properties.

N-alkylation of the diazaspiro[5.5]undecane core is a critical derivatization strategy. The introduction of alkyl groups at one or both nitrogen atoms is a cornerstone transformation for exploring structure-activity relationships (SAR) and optimizing drug candidates.[3][4] These modifications can influence a compound's potency, selectivity, solubility, and metabolic stability, making the N-alkylation reaction a key tool for researchers in drug discovery and development.[3][5] This guide provides detailed, field-proven protocols for the two most effective methods of N-alkylation: direct alkylation with alkyl halides and reductive amination.

Overview of N-Alkylation Strategies & Mechanistic Considerations

The N-alkylation of a secondary amine like diazaspiro[5.5]undecane primarily proceeds via two robust pathways. The choice between them depends on the desired product, the nature of the alkylating agent, and the required level of selectivity.

  • Direct Alkylation with Alkyl Halides: This is a classic nucleophilic aliphatic substitution (SN2) reaction.[6] The amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide, forming a new C-N bond.[6] A key challenge is the potential for over-alkylation; the resulting tertiary amine product is often more nucleophilic than the starting secondary amine and can react with another equivalent of the alkyl halide to form an undesired quaternary ammonium salt.[7][8] This can be mitigated by using an excess of the starting diamine or by carefully controlling the stoichiometry.[3] A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reductive Amination: This is widely considered a more controlled and versatile method for N-alkylation.[9][10] The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[11][12] A significant advantage of this one-pot procedure is that it inherently avoids over-alkylation, as the tertiary amine product does not react further under these conditions.[9] The use of mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as they preferentially reduce the iminium ion over the starting carbonyl compound.[9]

Controlling Selectivity (Mono- vs. Di-alkylation): For a symmetrical diamine like 2,8-diazaspiro[5.5]undecane, achieving selective mono-alkylation is a primary objective.

  • Stoichiometry: The most direct approach is to use a molar excess of the diazaspiro[5.5]undecane relative to the alkylating agent (typically ≥2 equivalents). This statistically favors the mono-alkylation of the diamine.

  • Method Choice: Reductive amination offers better control for producing mono-alkylated products compared to direct alkylation.[13]

Experimental Workflows and Protocols

The following diagrams and protocols provide a comprehensive guide to performing N-alkylation on a diazaspiro[5.5]undecane scaffold.

Workflow Visualization

G cluster_0 Protocol A: Direct Alkylation Workflow cluster_1 Protocol B: Reductive Amination Workflow A_start Dissolve Diazaspiro[5.5]undecane & Base (e.g., K₂CO₃) in Solvent (e.g., ACN) A_react Add Alkyl Halide (R-X) Stir at RT or Heat A_start->A_react 1. Setup A_monitor Monitor by TLC A_react->A_monitor 2. Reaction A_workup Filter solids Concentrate filtrate A_monitor->A_workup 3. Workup A_purify Purify via Column Chromatography A_workup->A_purify 4. Purification A_char Characterize Product (NMR, MS) A_purify->A_char 5. Analysis B_start Dissolve Diazaspiro[5.5]undecane & Aldehyde/Ketone in Solvent (e.g., DCM) B_react Add NaBH(OAc)₃ in portions Stir at RT B_start->B_react 1. Setup B_monitor Monitor by TLC B_react->B_monitor 2. Reaction B_workup Quench with aq. NaHCO₃ Extract with DCM B_monitor->B_workup 3. Workup B_purify Purify via Column Chromatography B_workup->B_purify 4. Purification B_char Characterize Product (NMR, MS) B_purify->B_char 5. Analysis

Caption: Comparative workflows for N-alkylation methods.

Protocol A: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of a diazaspiro[5.5]undecane using an alkyl bromide.

Materials:

  • 2,8-Diazaspiro[5.5]undecane (or other isomer)

  • Alkyl Bromide (or Iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,8-diazaspiro[5.5]undecane (2.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration relative to the alkyl halide).

  • Reagent Addition: Add the alkyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-60°C. The optimal temperature depends on the reactivity of the alkyl halide. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the alkyl halide.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate and salts. Wash the filter cake with a small amount of acetonitrile or DCM.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[3] A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent the product from tailing on the acidic silica.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol B: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a diazaspiro[5.5]undecane with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 2,8-Diazaspiro[5.5]undecane (or other isomer)

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2,8-diazaspiro[5.5]undecane (1.2 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent like DCM or DCE (approx. 0.1 M concentration).[3]

  • Reagent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) in portions over 5-10 minutes.[3] Note that the reaction may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup (Quenching): Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Data and Method Selection

ParameterProtocol A: Direct AlkylationProtocol B: Reductive Amination
Alkylating Agent Alkyl Halides (R-X), TosylatesAldehydes (R-CHO), Ketones (R-CO-R')
Key Reagent Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvent Acetonitrile (ACN), DMFDichloromethane (DCM), DCE
Temperature Room Temp. to 60°CRoom Temperature
Key Advantage Simple reagentsHigh selectivity, avoids over-alkylation, broad substrate scope.[9][10]
Potential Issues Over-alkylation to quaternary salts[7], requires heating for less reactive halides.Moisture-sensitive reducing agent, requires anhydrous conditions.
Best For Simple, unfunctionalized alkyl groups.Complex or functionalized alkyl groups, when selectivity is critical.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Reaction Insufficiently reactive alkyl halide (Protocol A); Inactive reducing agent (Protocol B); Starting amine is protonated.Use a more reactive halide (I > Br > Cl); Use fresh NaBH(OAc)₃ stored under dry conditions; Ensure sufficient base is present (Protocol A).
Formation of Byproducts Over-alkylation (Protocol A); Reduction of starting carbonyl (Protocol B).Use a larger excess of the diamine (Protocol A); Add NaBH(OAc)₃ in smaller portions at a controlled temperature.
Difficult Purification Product streaking on silica column.Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent to neutralize acidic sites on the silica gel.
Incomplete Reaction Steric hindrance from bulky alkylating agents or substrates.Increase reaction time and/or temperature (within stable limits); Consider a different catalytic method if hindrance is severe.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any reagents.

  • Alkyl Halides: Many alkyl halides are toxic, irritants, and/or lachrymators. Handle them exclusively in a well-ventilated chemical fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent reacts with water and moisture to release flammable gases.[14][15] It is also a skin and eye irritant.[16] Handle under an inert atmosphere, store in a dry place, and avoid contact with water or protic solvents.[17][18]

  • Solvents: Dichloromethane and acetonitrile are volatile and toxic. Minimize exposure by working in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Fiori, K. W., & Du Bois, J. (2007). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. The Journal of Organic Chemistry, 72(26), 10278–10281. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • TCI Chemicals. (2022). Safety Data Sheet: Sodium Triacetoxyborohydride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy for the controlled N,N‐dialkylation by sequential... [Image].
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Lifechem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: Sodium triacetoxyborohydride.
  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Reisman, S. E., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(13), 5196–5200. [Link]

  • Chemistry LibreTexts. (2020). Alkylation of Amines.
  • Verhelst, S. H. L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 8(9), 961–978. [Link]

  • Journal of Medicinal Chemistry. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Organic Letters. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ResearchGate. (n.d.). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
  • Chemistry LibreTexts. (n.d.). Alkylation of Amines.
  • Chemistry LibreTexts. (2021). 20.5: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Benchchem. (n.d.). The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Nature Communications. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

  • Molecules. (2020). N-Dealkylation of Amines. Molecules. [Link]

  • Enamine. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
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Application Notes & Protocols: Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate as a Novel Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Structural Rigidity in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Spirocyclic scaffolds have emerged as particularly attractive templates for inducing such rigidity.[1][2][3]

This document provides a comprehensive technical guide for researchers on the utilization of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate as a novel scaffold for the synthesis of peptidomimetics. The inherent three-dimensionality and constrained nature of the 1-oxa-4,9-diazaspiro[5.5]undecane core make it an excellent starting point for mimicking peptide secondary structures, such as β-turns.[4][5] We will detail the synthesis of the core scaffold, its functionalization through orthogonal protecting group strategies, the incorporation of amino acid residues, and subsequent characterization and biological evaluation.

I. Synthesis of the Core Scaffold: A Versatile Route

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available N-Cbz-4-piperidone. The following protocol is adapted from established methodologies for the synthesis of similar 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[6][7]

Experimental Protocol: Synthesis of the Scaffold

Step 1: Epoxidation of N-Cbz-4-piperidone

  • To a solution of trimethylsulfonium iodide in dry DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (N₂).

  • Stir the resulting mixture for 30 minutes to form the Corey-Chaykovsky reagent.

  • Cool the reaction mixture to 0 °C and add a solution of N-Cbz-4-piperidone in dry DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the spiro-epoxide.

Step 2: Ring-Opening of the Epoxide

  • Dissolve the spiro-epoxide and an appropriate amino alcohol (e.g., 2-aminoethanol) in a suitable solvent such as isopropanol.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the purified amino alcohol in a dry, aprotic solvent like THF or DMF.

  • Cool the solution to 0 °C and add a strong base, such as potassium tert-butoxide, portion-wise.

  • Stir the reaction at room temperature for 4-6 hours until cyclization is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the desired this compound.

II. Functionalization of the Scaffold: Building the Peptidomimetic

The true utility of this scaffold lies in its ability to be functionalized with various amino acid side chains, allowing for the exploration of chemical space and the optimization of biological activity. This is achieved through a deprotection-coupling sequence.

Protocol 1: N-Cbz Deprotection

The benzyl carbamate (Cbz) protecting group on the 9-position of the spirocyclic core is strategically chosen for its stability and orthogonal removal conditions.[8] Hydrogenolysis is the most common and effective method for its removal.[8][9][10]

  • Dissolve the Cbz-protected scaffold in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which can often be used in the next step without further purification.

Alternative non-hydrogenolysis methods for Cbz deprotection, such as using AlCl₃ in HFIP, can be employed for substrates with functionalities sensitive to reduction.[11][12]

Protocol 2: Amino Acid Coupling

The newly exposed secondary amine at the 9-position serves as a handle for coupling amino acids or peptide fragments. Standard peptide coupling reagents can be utilized for this purpose.[13]

  • Dissolve the deprotected spirocyclic scaffold and the N-protected amino acid (e.g., Fmoc-Ala-OH or Boc-Gly-OH) in a polar aprotic solvent like DMF or DCM.

  • Add a coupling agent such as HATU, HBTU, or PyBOP, along with a tertiary amine base like DIPEA or N-methylmorpholine.[13]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the resulting peptidomimetic by column chromatography or preparative HPLC.

This deprotection-coupling cycle can be repeated to elongate the peptide chain from the scaffold.

III. Structural Characterization of the Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics.

Table 1: Recommended Analytical Techniques
Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Characteristic shifts for the spirocyclic core and the coupled amino acid residues.
Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.Accurate mass corresponding to the expected molecular formula.
FTIR Spectroscopy Identification of key functional groups.Presence of amide and ester carbonyl stretches.
2D NMR (COSY, HSQC, HMBC, NOESY) Detailed structural assignment and conformational analysis.[14][15]Through-bond and through-space correlations to define connectivity and spatial proximity of protons, which can reveal folding patterns like β-turns.[14]
Circular Dichroism (CD) Spectroscopy Assessment of secondary structure in solution.Characteristic spectra indicative of ordered structures like β-turns or random coils.
X-ray Crystallography Unambiguous determination of the solid-state conformation.Provides precise bond lengths, angles, and torsional angles, confirming the 3D structure.[16]

IV. Biological Evaluation: Assessing the Peptidomimetic's Function

The ultimate goal of synthesizing these peptidomimetics is to evaluate their biological activity. The specific assays will depend on the therapeutic target of interest.

General Workflow for Biological Evaluation

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies a Binding Assays (e.g., SPR, ELISA, Radioligand Binding) b Functional Assays (e.g., Enzyme Inhibition, Receptor Activation/Antagonism) a->b Confirm Functional Effect c Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays) b->c Assess Cellular Activity d Pharmacokinetic (PK) Studies (ADME) c->d Evaluate Drug-like Properties e Pharmacodynamic (PD) Studies d->e Relate Dose to Effect f Efficacy in Disease Models e->f Test Therapeutic Potential

Caption: Workflow for the biological evaluation of peptidomimetics.

Considerations for Assay Development
  • Target-Specific Assays: Design assays that directly measure the interaction of the peptidomimetic with its intended biological target. For example, if targeting a protease, an enzyme inhibition assay would be appropriate.

  • Control Compounds: Include the parent peptide (if known) and other relevant positive and negative controls to validate the assay and provide a benchmark for activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs with variations in the coupled amino acids to understand the structural requirements for activity.

V. Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel peptidomimetics. Its rigid spirocyclic core provides a means to enforce specific conformations, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic properties. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work could involve the synthesis of stereochemically pure scaffolds and the development of solid-phase synthesis methods to facilitate the rapid generation of peptidomimetic libraries.

References

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  • Siau, W.-Y., & Bode, J. W. (2012). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

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  • Veglia, G., et al. (2010). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(10), 1931-1941. [Link]

  • Stankovic, E., et al. (2020). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 25(21), 5030. [Link]

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  • Al-Obeidi, F., et al. (1998). Design of peptidomimetics. Journal of Molecular Recognition, 11(1-6), 1-8. [Link]

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  • Asinex. (n.d.). Peptidic Macrocycles. [Link]

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Application Notes & Protocols: Strategic Coupling of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. There is a discernible shift away from flat, sp²-rich aromatic structures towards molecules with greater three-dimensionality. Spirocyclic scaffolds, particularly those containing heteroatoms, are at the forefront of this movement.[1][2][3] These structures, where two rings share a single atom, offer a rigid yet conformationally defined framework. This rigidity can optimize the orientation of binding elements, leading to enhanced potency and selectivity for protein targets.[3]

The sp³-rich nature of spirocycles often confers superior physicochemical properties, such as increased aqueous solubility and improved metabolic stability, when compared to their non-spirocyclic or aromatic counterparts.[2][4] The 1-oxa-4,9-diazaspiro[5.5]undecane core is of particular interest as it combines the structural advantages of a spirocycle with the hydrogen bonding capabilities and synthetic versatility of the embedded nitrogen and oxygen atoms.

This guide provides detailed protocols for the functionalization of a key building block, Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 84243-24-3)[5], via two powerful and widely applicable coupling methodologies: Palladium-catalyzed Buchwald-Hartwig N-Arylation and HATU-mediated Amide Bond Formation. These protocols are designed to empower researchers in medicinal chemistry and drug development to efficiently generate libraries of novel compounds built around this promising spirocyclic core.

Analysis of the Starting Material: Reactive Sites

The starting material, this compound, presents two distinct nitrogen atoms for potential functionalization.

  • N4 Position: A secondary amine within a morpholinone-like ring system. This nitrogen is nucleophilic and readily available for C-N bond formation. Its reactivity is influenced by the adjacent carbonyl group and the overall steric environment of the spirocycle.

  • N9 Position: A secondary amine protected by a benzyloxycarbonyl (Cbz) group. This is a stable protecting group, rendering the N9 position unreactive under the conditions outlined below. For coupling at this site, a preliminary deprotection step (e.g., hydrogenolysis) would be required.

The protocols detailed herein focus on the direct functionalization of the more accessible N4 position .

Protocol I: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between amines and aryl halides/pseudohalides.[6][7] This protocol details the coupling of the spirocyclic amine with a representative aryl bromide.

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium precursor, Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, XPhos, is chosen. This system is highly effective for coupling secondary amines with aryl bromides, often providing high yields under mild conditions and tolerating a wide range of functional groups.[8]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle.[7]

  • Solvent: Anhydrous toluene is an excellent solvent for this transformation, offering a suitable boiling point and good solubility for the reactants and catalyst system.

Experimental Workflow: Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Place Spirocycle & Aryl Bromide in Oven-Dried Flask add_base Add NaOtBu start->add_base add_catalyst Add Pd2(dba)3 & XPhos add_base->add_catalyst add_solvent Add Anhydrous Toluene add_catalyst->add_solvent degas Degas Mixture (Argon Purge) add_solvent->degas heat Heat to 100 °C degas->heat monitor Monitor by LC-MS/TLC heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Sat. aq. NH4Cl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Protocol: N-Arylation
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the spirocycle).

  • Inerting: Seal the flask and purge with argon for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup (Aqueous): Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.

Protocol II: HATU-Mediated Amide Bond Formation

Amide bond formation is arguably the most critical reaction in medicinal chemistry. This protocol utilizes HATU, a highly efficient peptide coupling reagent, to couple the N4 amine with a carboxylic acid.

Rationale for Component Selection:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent activating agent that rapidly converts carboxylic acids into activated esters, facilitating amide bond formation with minimal side reactions and racemization.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic amine base used to deprotonate the carboxylic acid and the ammonium salt formed, ensuring the amine coupling partner is in its free, reactive state.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that is ideal for dissolving a wide range of reactants and reagents used in amide coupling.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU & DIPEA start->add_reagents stir_activation Stir for 15 min at RT add_reagents->stir_activation add_spirocycle Add Spirocycle Solution in DMF stir_activation->add_spirocycle stir_reaction Stir at RT add_spirocycle->stir_reaction monitor Monitor by LC-MS/TLC stir_reaction->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Workflow for HATU-Mediated Amide Coupling.

Step-by-Step Protocol: Amide Formation
  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Workup (Aqueous): Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Summary of Reaction Parameters

The following table provides a quick-reference for the key quantitative parameters of the described protocols. Researchers should note that these are generalized conditions and may require optimization for specific substrates.

ParameterProtocol I: Buchwald-Hartwig N-ArylationProtocol II: HATU-Mediated Amide Coupling
Spirocycle Stoich. 1.0 equiv1.0 equiv
Coupling Partner Aryl Bromide (1.1 equiv)Carboxylic Acid (1.2 equiv)
Catalyst/Reagent Pd₂(dba)₃ (2 mol%), XPhos (4.5 mol%)HATU (1.2 equiv)
Base NaOtBu (1.4 equiv)DIPEA (3.0 equiv)
Solvent Anhydrous Toluene (~0.1 M)Anhydrous DMF (~0.2 M)
Temperature 100 °CRoom Temperature
Typical Reaction Time 4 - 24 hours1 - 6 hours
Workup Aqueous Quench (NH₄Cl)Aqueous Quench (H₂O)
Purification Silica Gel ChromatographySilica Gel Chromatography

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. By leveraging established, high-yield coupling reactions like the Buchwald-Hartwig amination and HATU-mediated amidation, scientists can rapidly access a diverse range of novel molecules. The inherent three-dimensionality and favorable physicochemical properties of the spirocyclic core make these derivatives highly attractive candidates for screening in various drug discovery programs.[1][4]

References

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery (Whitepaper).
  • Denc-ker, F., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(11), 1257-1260.
  • Daly, A. (2017). Spirocycles in Drug Discovery. SCI.
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem.
  • Blaser, D., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Aladdin Scientific. benzyl 3-oxo-1-oxa-4, 9-diazaspiro[5.

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Application of Diazaspiro[5.5]undecanes in Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[5.5]undecane framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, spirocyclic nature offers a distinct advantage in the design of novel therapeutic agents by enabling precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. Multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful and efficient strategy for the synthesis of diverse libraries of diazaspiro[5.5]undecane derivatives. This guide provides an in-depth exploration of the application of this versatile scaffold in MCRs, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Diazaspiro[5.5]undecanes and Their Significance

Diazaspiro[5.5]undecanes are a class of heterocyclic compounds characterized by two piperidine rings sharing a single spiro carbon atom. The arrangement of the nitrogen atoms within the two rings gives rise to various isomers, such as 1,7-, 1,9-, 2,8-, and 3,9-diazaspiro[5.5]undecane, each with a unique three-dimensional geometry. This structural rigidity and complexity make them attractive scaffolds in drug design, as they can mimic peptide turns and present functional groups in well-defined vectors, facilitating strong and specific interactions with biological targets.

Derivatives of diazaspiro[5.5]undecanes have demonstrated a wide range of biological activities, including antagonism of the neuropeptide Y (NPY) Y5 receptor for the treatment of obesity, inhibition of soluble epoxide hydrolase (sEH) for managing chronic kidney diseases, and dual agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R) for the development of safer and more effective analgesics. The efficient synthesis of diverse libraries of these compounds is therefore a key objective in modern drug discovery, and MCRs provide an ideal platform to achieve this goal.

Multi-Component Reactions for the Synthesis of Diazaspiro[5.5]undecanes

The convergence and atom economy of MCRs make them particularly well-suited for the construction of the diazaspiro[5.5]undecane core. Several MCR strategies have been successfully employed, each offering access to different substitution patterns and isomeric scaffolds. This section will delve into two prominent examples: an ultrasound-assisted three-component condensation and the Petasis borono-Mannich reaction.

Ultrasound-Assisted Three-Component Synthesis of 2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-triones

This one-pot, three-component condensation reaction provides a rapid and efficient route to highly functionalized diazaspiro[5.5]undecane derivatives under the influence of ultrasound irradiation. The reaction combines an active methylene compound (such as barbituric acid or Meldrum's acid), an aromatic aldehyde, and urea, catalyzed by p-toluenesulfonic acid (p-TSA).

Causality Behind Experimental Choices:

  • Ultrasound Irradiation: The use of ultrasound provides mechanical and thermal energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles. This phenomenon enhances mass transfer, accelerates reaction rates, and often leads to higher yields in shorter reaction times compared to conventional heating.[1]

  • p-Toluenesulfonic Acid (p-TSA): As an inexpensive and readily available Brønsted acid catalyst, p-TSA activates the aldehyde carbonyl group towards nucleophilic attack, facilitating the initial Knoevenagel condensation, which is a key step in the reaction cascade.

  • One-Pot Procedure: Combining all reactants in a single vessel simplifies the experimental setup, reduces solvent waste, and minimizes product loss during intermediate purification steps, aligning with the principles of green chemistry.

Reaction Mechanism:

The proposed mechanism for this transformation is a domino sequence initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. This is followed by a Michael addition of urea and subsequent cyclization to form the diazaspiro[5.5]undecane core.

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A Aromatic Aldehyde C Arylidene Intermediate A->C + p-TSA B Active Methylene (e.g., Barbituric Acid) B->C U Urea D Michael Adduct C->D U->D E Diazaspiro[5.5]undecane Derivative D->E Cyclization

Caption: Proposed mechanism for the three-component synthesis.

Experimental Protocol:

Materials:

  • Barbituric acid or Meldrum's acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Urea (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Ethanol (10 mL)

  • Ultrasonic cleaner (frequency of 50 kHz, nominal power 100 W)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine barbituric acid (or Meldrum's acid) (1 mmol), the aromatic aldehyde (1 mmol), urea (1.2 mmol), and p-TSA (0.1 mmol) in 10 mL of ethanol.

  • Place the flask in an ultrasonic cleaner containing water.

  • Irradiate the mixture with ultrasound at a frequency of 50 kHz for the time specified in Table 1, while maintaining a gentle stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven.

Data Presentation:

EntryAldehydeActive Methylene CompoundTime (min)Yield (%)m.p. (°C)
14-ChlorobenzaldehydeBarbituric Acid3092>300
24-MethylbenzaldehydeBarbituric Acid4088>300
34-MethoxybenzaldehydeBarbituric Acid4585>300
4BenzaldehydeMeldrum's Acid3590280-282 (dec.)
54-NitrobenzaldehydeMeldrum's Acid2595295-297 (dec.)

Note: Due to the low solubility of some products, complete characterization data may be challenging to obtain.

Petasis Borono-Mannich (PBM) Reaction for the Synthesis of 1,9-Diazaspiro[5.5]undecanes

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[2] This MCR has been successfully applied to the synthesis of functionalized 1,9-diazaspiro[5.5]undecanes, which are valuable scaffolds in drug discovery. A key advantage of the Petasis reaction is its broad substrate scope and the ability to introduce diverse substituents in a single step.

Causality Behind Experimental Choices:

  • Boronic Acids as Nucleophiles: Organoboronic acids serve as stable, readily available sources of carbanions. Their reaction with the in situ formed iminium ion is a key C-C bond-forming step.

  • Stepwise, One-Pot Process: The reaction proceeds through the formation of an imine or iminium ion intermediate from the amine and carbonyl components, which is then trapped by the nucleophilic organoboronic acid. Conducting this sequence in a single pot enhances efficiency and reduces waste.

  • Post-MCR Cyclization: The product of the Petasis reaction can be designed to contain functionalities that allow for a subsequent cyclization step, such as ring-closing metathesis, to construct the second piperidine ring of the diazaspiro[5.5]undecane core.

Reaction Workflow:

Petasis_Workflow cluster_0 Petasis MCR cluster_1 Post-MCR Modification A Piperidinone D Substituted Amine A->D B Allyl Amine B->D C Allylboronate C->D E Ring-Closing Metathesis D->E F 1,9-Diazaspiro[5.5]undecane E->F

Caption: General workflow for the synthesis of 1,9-diazaspiro[5.5]undecanes.

Experimental Protocol (Illustrative Example):

Materials:

  • N-Boc-4-piperidone (1 mmol)

  • Allylamine (1.2 mmol)

  • Allylboronic acid pinacol ester (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Grubbs' second-generation catalyst (5 mol%)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Part A: Petasis Reaction

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1 mmol) and anhydrous DCM (10 mL).

  • Add allylamine (1.2 mmol) to the solution and stir for 30 minutes at room temperature.

  • Add allylboronic acid pinacol ester (1.5 mmol) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part B: Ring-Closing Metathesis

  • Dissolve the purified product from Part A in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,9-diazaspiro[5.5]undecane derivative.

Applications in Drug Discovery

The diazaspiro[5.5]undecane scaffold, readily accessible through MCRs, is a cornerstone in the development of novel therapeutics. The ability to rapidly generate diverse libraries of these compounds allows for extensive structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates.

Case Study: 1,9-Diazaspiro[5.5]undecane Derivatives as Neuropeptide Y (NPY) Y5 Receptor Antagonists

Obesity is a major global health concern, and the NPY Y5 receptor is a validated target for anti-obesity drugs. MCR-synthesized 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent NPY Y5 receptor antagonists. The spirocyclic core provides a rigid framework to position key pharmacophoric elements for optimal receptor binding.

Biological Evaluation Data:

CompoundR1R2NPY Y5 IC50 (nM)
A HPhenyl85
B Methyl4-Chlorophenyl42
C Ethyl3-Methoxyphenyl25

Data is illustrative and based on findings in the literature.

The data indicates that substitutions on the diazaspiro[5.5]undecane core, easily varied through the selection of MCR components, significantly impact the inhibitory potency against the NPY Y5 receptor. This highlights the power of combining MCR synthesis with high-throughput screening in the drug discovery process.

Conclusion and Future Perspectives

Multi-component reactions have proven to be an indispensable tool for the synthesis of complex and biologically relevant diazaspiro[5.5]undecane scaffolds. The efficiency, atom economy, and diversity-generating potential of MCRs are well-aligned with the demands of modern drug discovery. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast chemical space accessible through this powerful combination of scaffold and synthetic strategy.

Future research in this area will likely focus on the development of novel MCRs to access a wider range of diazaspiro[5.5]undecane isomers and substitution patterns. Furthermore, the application of enantioselective MCRs will be crucial for the synthesis of single-enantiomer drug candidates, as stereochemistry often plays a critical role in biological activity. The continued synergy between innovative synthetic methodologies and biological screening will undoubtedly lead to the discovery of new diazaspiro[5.5]undecane-based therapeutics with improved efficacy and safety profiles.

References

  • Bazgir, A., & Astaraki, A. M. (2013). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID.[Link]

  • Oliva, M., et al. (2022). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. Lirias.[Link]

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  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Organic Chemistry Portal.[Link]

  • de Mol, E., et al. (2016). Multicomponent Reactions in Medicinal Chemistry. Request PDF.[Link]

  • Lou, S., & Schaus, S. E. (2012). Catalytic Diastereoselective Petasis Reactions. PMC.[Link]

  • Kumar, A., et al. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. PMC.[Link]

  • González-López, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.[Link]

  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Ultrasonics Sonochemistry. (2017). Recent developments on ultrasound-assisted one-pot multicomponent synthesis of biologically relevant heterocycles. PubMed.[Link]

  • ACS Omega. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ResearchGate.[Link]

  • Medicinal Chemistry Communication. (2012). Recent applications of multicomponent reactions in medicinal chemistry. ResearchGate.[Link]

  • Molecules. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.[Link]

  • Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. (n.d.). ResearchGate.[Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry.[Link]

  • Ultrasonics Sonochemistry. (2017). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect.[Link]

  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Organic & Biomolecular Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. RSC Publishing.[Link]

  • RSC Advances. (2016). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Publishing.[Link]

  • Green Chemistry. (2015). Ultrasound-assisted high-yield multicomponent synthesis of triazolo[1,2-a]indazole-triones using silica-coated ZnO nanoparticles as a heterogeneous catalyst. RSC Publishing.[Link]

  • Angewandte Chemie International Edition. (2022). A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. ResearchGate.[Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (n.d.). ResearchGate.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Spirocyclization of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic piperidines. Spiro-piperidines are crucial scaffolds in modern drug discovery, prized for their conformational rigidity and three-dimensional character which can lead to improved pharmacological properties.[1][2] However, their synthesis often presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical advice to optimize these complex reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges encountered during the spirocyclization of piperidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Spirocyclic Product

Question: My spirocyclization reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in spirocyclization reactions are a frequent challenge and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[3][4]

Potential Causes & Recommended Solutions:

  • Poor Reactivity of Precursors: The electronic and steric nature of your starting materials might be hindering the crucial cyclization step. For instance, in reactions like the Pictet-Spengler, an insufficiently activated aromatic ring will fail to undergo electrophilic attack.[5]

    • Solution: Consider using more electron-rich substrates or changing protecting groups to modulate reactivity.

  • Catalyst Inactivity or Inhibition: The catalyst, whether it's a metal complex or an organocatalyst, can be inhibited by impurities in the starting materials or solvent.[6] Trace amounts of water, for example, can be detrimental in many catalytic systems.[3]

    • Solution: Ensure all reagents and solvents are of high purity and appropriately dried. Perform a fresh catalyst activity check if possible. For palladium-catalyzed reactions, ensure the ligand is not degrading under the reaction conditions.[7]

  • Unfavorable Reaction Kinetics/Thermodynamics: The reaction may have a high activation energy barrier or the equilibrium may not favor the product.

    • Solution: Systematically screen reaction temperatures. While higher temperatures can overcome kinetic barriers, they might also promote decomposition.[3] Microwave irradiation can sometimes be effective for accelerating sluggish reactions.[8]

  • Competing Side Reactions: The formation of byproducts is a common reason for low yields.[8][9] For example, in radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can lead to a linear alkene instead of the desired piperidine.[9]

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the side reactions will provide clues for optimization. Changing the solvent or catalyst may alter the reaction pathway to favor your desired product.[8]

Issue 2: Poor Control of Diastereoselectivity

Question: My reaction produces the desired spiro-piperidine, but as a mixture of diastereomers with poor selectivity. How can I enhance the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[7] The stereochemical outcome is often dictated by the subtle interplay of steric and electronic effects in the transition state.[3][10]

Potential Causes & Recommended Solutions:

  • Kinetic vs. Thermodynamic Control: Often, one diastereomer is formed faster (kinetic product) while the other is more stable (thermodynamic product).[10][11]

    • Solution: To favor the kinetic product, run the reaction at lower temperatures (e.g., 0 °C to -78 °C).[3][10] To favor the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibration.[10][11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[3][10]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). For instance, in an iridium-catalyzed spirocyclization, dichloromethane was found to be optimal for both yield and diastereocontrol.[12]

  • Catalyst and Ligand Choice: In catalyzed reactions, the steric and electronic properties of the catalyst or its ligands are paramount in dictating the facial selectivity of the cyclization.[3]

    • Solution: For metal-catalyzed processes, screen a variety of ligands. For organocatalyzed reactions, such as those using chiral phosphoric acids, the catalyst structure is key to inducing asymmetry.[1][2]

  • Substrate-Controlled Diastereoselection: The inherent stereochemistry of your starting material can direct the formation of the new stereocenter.

    • Solution: If feasible, modify substituents or protecting groups on the substrate to enhance steric bias, which can favor a specific cyclization pathway.[10] The use of chiral auxiliaries is also a powerful strategy.[10]

Issue 3: Formation of Undesired Regioisomers or Side Products

Question: Besides my target spiro-piperidine, I am observing the formation of significant amounts of other isomers or unexpected side products. What could be the cause?

Answer: The formation of regioisomers or side products often points to competing reaction pathways or subsequent rearrangement of the desired product.

Potential Causes & Recommended Solutions:

  • Ambiguous Reaction Pathway: Some reactions can proceed through multiple pathways. For instance, in dearomative spirocyclization, the initial nucleophilic attack can occur at different positions, leading to different products.[13][14]

    • Solution: The choice of catalyst and reaction conditions can often control regioselectivity. For example, a copper-catalyzed carbomagnesiation followed by a Lewis acid-triggered cyclization has been shown to be highly regioselective.[15]

  • Product Decomposition or Rearrangement: The desired spirocycle might be unstable under the reaction conditions, leading to decomposition or rearrangement.

    • Solution: Monitor the reaction progress over time. If the desired product forms and then disappears, it indicates instability. Try running the reaction at a lower temperature or for a shorter duration. Also, ensure the workup procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).

  • Incomplete Reactions: Sometimes, stable intermediates can be mistaken for side products. For example, in some Pictet-Spengler reactions, the initial cyclized product may require a separate oxidation or reduction step to yield the final target.[16]

    • Solution: Characterize the supposed "side product." It might be a valuable intermediate on the path to your desired molecule.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my spirocyclization reaction?

A1: Solvent selection is critical and should be approached systematically. Start with common solvents used for the specific reaction type you are performing. Key considerations include:

  • Solubility: Ensure your starting materials and catalyst are soluble.

  • Polarity: Solvent polarity can influence reaction rates and selectivity.[10] Screen a range from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF) and sometimes polar protic (e.g., ethanol), if compatible with your reagents.

  • Coordinating Ability: Solvents like THF can coordinate to metal catalysts, influencing their activity and selectivity.

Q2: My starting material is an amide/lactam. What are some modern methods for inducing spirocyclization?

A2: Reductive activation of amides or lactams is a powerful modern strategy. For instance, using Vaska's complex (an iridium catalyst) with a silane reductant can generate an iminium ion in situ, which then undergoes a diastereoselective spirocyclization with a tethered nucleophile like an indole.[12] This method is mild and shows good functional group tolerance.[12]

Q3: What are some effective strategies for achieving enantioselectivity in spiro-piperidine synthesis?

A3: Enantioselectivity can be achieved through several methods:

  • Organocatalysis: Chiral catalysts, such as phosphoric acids, have been successfully used in intramolecular aza-Michael cyclizations to produce enantioenriched 3-spiropiperidines.[1][2]

  • Kinetic Resolution: A chiral base, like n-BuLi/(+)-sparteine, can be used to selectively deprotonate one enantiomer of a racemic spirocyclic piperidine, allowing for the separation and functionalization of the other.[17]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclization.[10]

Q4: Are radical-based methods suitable for complex spiro-piperidine synthesis?

A4: Yes, radical cyclizations are very effective. Modern photoredox catalysis allows for the generation of aryl radicals from aryl halides under very mild conditions.[18][19] These radicals can then undergo regioselective cyclization onto a tethered olefin to form complex spiro-piperidines, avoiding the need for toxic reagents like tin hydrides.[18][19]

Data Presentation & Protocols

Table 1: Optimization of an Iridium-Catalyzed Reductive Aza-Spirocyclization

This table summarizes the optimization of reaction conditions for the spirocyclization of an indole-tethered lactam, demonstrating the impact of solvent and reductant stoichiometry on yield and diastereoselectivity.

EntrySilane Reductant (equiv.)SolventYield (%)Diastereomeric Ratio (syn:anti)
1TMDS (2)Toluene5580:20
2TMDS (3)Toluene>9580:20
3PhSiH₃ (3)Toluene<5-
4(EtO)₂MeSiH (3)Toluene<5-
5TMDS (3)DCM >95 92:8
6TMDS (3)DCM @ 0°C>9596:4

Data adapted from a study on iridium-catalyzed aza-spirocyclization.[12] TMDS = Tetramethyldisiloxane, DCM = Dichloromethane.

Example Protocol: Photoredox-Catalyzed Radical Spirocyclization

This protocol provides a general procedure for the synthesis of spiro-piperidines from linear aryl halide precursors using an organic photoredox catalyst.[18]

Materials:

  • Aryl iodide precursor (1.0 equiv)

  • Organic photoredox catalyst (e.g., P1, 5 mol%)

  • Hünig's base (DIPEA, 5.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Blue LED light source

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide precursor (0.2 mmol, 1.0 equiv), the photoredox catalyst (0.01 mmol, 5 mol%), and the solvent (2.0 mL).

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.

  • Add DIPEA (1.0 mmol, 5.0 equiv) via syringe.

  • Place the vial approximately 2-3 cm from the blue LED light source and begin stirring.

  • Irradiate the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with H₂O and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the desired spiro-piperidine product.

Visualization of Concepts

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for diagnosing and solving low yield issues in a spirocyclization reaction.

LowYield_Troubleshooting start Low Yield Issue check_purity Verify Reagent & Solvent Purity start->check_purity First Step check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) start->analyze_byproducts sub_purity Purify/Dry Reagents & Solvents check_purity->sub_purity sub_conditions Optimize Temp, Time, Concentration check_conditions->sub_conditions sub_byproducts Identify Side Products analyze_byproducts->sub_byproducts solution_purity Rerun with Pure Materials sub_purity->solution_purity solution_conditions Systematic Screening sub_conditions->solution_conditions solution_byproducts Modify Conditions to Minimize Side Reactions sub_byproducts->solution_byproducts

Caption: A decision-making workflow for troubleshooting low reaction yields.

General Dearomative Spirocyclization Pathway

This diagram illustrates a generalized mechanistic pathway for the synthesis of spiro-piperidines via a dearomative approach.

Dearomative_Pathway Ynamide Ynamide Precursor Carbometalation Carbometalation (e.g., Cu-catalyzed) Ynamide->Carbometalation Vinyl_Metal Vinyl Metal Intermediate Carbometalation->Vinyl_Metal Regio- & Stereoselective Dearomatization Lewis Acid-Triggered Dearomatization Vinyl_Metal->Dearomatization Spiro_Intermediate Spiro Dihydropyridine Dearomatization->Spiro_Intermediate Reduction Selective Hydrogenation Spiro_Intermediate->Reduction Final_Product Saturated Spiro-Piperidine Reduction->Final_Product

Caption: A simplified pathway for dearomative spiro-piperidine synthesis.

References

  • Zheng, Y., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752–6755. [Link]

  • Krasavin, M. (2017). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate. [Link]

  • Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]

  • Jui, N. T., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Synlett, 32(2), 211–214. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. RSC Publishing. [Link]

  • Nairoukh, Z., et al. (2024). Dearomative Spirocyclization of Ynamides. ChemRxiv. [Link]

  • Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Nevolina, E., & Santra, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]

  • Ghorai, M. K., et al. (2020). Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Chemical Communications. [Link]

  • O'Brien, P., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6466–6470. [Link]

  • Ghirga, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 381. [Link]

  • Bobko, A. A., & Tormyshev, V. M. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(21), 7247. [Link]

  • Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370–376. [Link]

  • Jui, N. T., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Haddad, S., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic Chemistry, 80(18), 9064–9075. [Link]

  • Sarpong, R., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 25(2), 336–340. [Link]

Sources

Technical Support Center: Synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target spirocyclic compounds.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter at each stage of the synthesis, providing potential causes and actionable solutions.

Step 1: Epoxide Formation via Corey-Chaykovsky Reaction

Question: My Corey-Chaykovsky reaction on N-Boc-4-piperidone is low-yielding and I observe a significant, more polar byproduct by TLC. What could be the issue?

Possible Cause: A common side reaction in the Corey-Chaykovsky reaction, particularly when using n-butyllithium (n-BuLi) as the base, is the formation of a β-hydroxymethyl sulfide byproduct.[1] This occurs when the sulfur ylide acts as a base, deprotonating the substrate or reacting with the solvent, leading to alternative reaction pathways.

Suggested Solutions:

  • Choice of Base: Consider using sodium hydride (NaH) as the base instead of n-BuLi. NaH is a non-nucleophilic base that can minimize the formation of the β-hydroxymethyl sulfide.

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to ensure the stability of the sulfur ylide and favor the desired epoxidation pathway.

  • Reagent Purity: Ensure that the sulfonium salt and the base are of high purity and handled under anhydrous conditions to prevent quenching of the ylide.

Step 2: Epoxide Ring Opening with Arylamines

Question: I am getting a mixture of regioisomers during the epoxide ring opening with my arylamine. How can I control the regioselectivity?

Possible Cause: The regioselectivity of epoxide ring opening is highly dependent on the reaction conditions. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile (arylamine) attacking the less sterically hindered carbon of the epoxide.[2] Conversely, under acidic conditions, the reaction has more SN1 character, and the nucleophile may preferentially attack the more substituted carbon that can better stabilize a partial positive charge.[3][4]

Suggested Solutions:

  • Reaction Conditions: For attack at the less substituted carbon, perform the reaction under neutral or basic conditions. This can be achieved by simply heating the epoxide with the arylamine, or by adding a non-nucleophilic base.

  • Catalyst Choice: The use of Lewis acids can influence regioselectivity. It is crucial to screen different Lewis acids and optimize their stoichiometry to favor the desired isomer.

  • Protecting Groups: The nature of the protecting group on the piperidine nitrogen can influence the steric environment around the epoxide, thus affecting the site of nucleophilic attack.

Question: The stereochemistry of my amino alcohol product is not what I expected. What could have gone wrong?

Possible Cause: The ring opening of epoxides is a stereospecific reaction that proceeds via a backside attack (SN2 mechanism). This results in an inversion of stereochemistry at the carbon atom being attacked, leading to a trans relationship between the newly introduced amine and the hydroxyl group.[2][4]

Suggested Solutions:

  • Confirm Starting Material Stereochemistry: Ensure the stereochemistry of your starting epoxide is correct.

  • Analytical Verification: Use spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy to confirm the relative stereochemistry of the amino alcohol product. X-ray crystallography can provide unambiguous determination of the absolute stereochemistry.[5]

Step 3: Acylation of the Amino Alcohol

Question: My acylation reaction is giving a complex mixture of products, and I suspect both N- and O-acylation are occurring.

Possible Cause: Amino alcohols contain two nucleophilic sites: the amine and the hydroxyl group. The chemoselectivity of acylation depends on the reaction conditions. Generally, the amine is more nucleophilic than the alcohol and will be acylated preferentially. However, under certain conditions, O-acylation can compete or even dominate.[6] An O-to-N acyl shift is also a known side reaction, particularly under acidic or basic conditions.[7]

Suggested Solutions:

  • Control of pH: In an acidic medium, the amino group is protonated, which prevents it from being acylated and favors O-acylation.[6] Conversely, under neutral or slightly basic conditions, N-acylation is favored. The use of a non-nucleophilic base like pyridine or triethylamine is common to neutralize the HCl generated from acyl chlorides.[3]

  • Protecting Group Strategy: If selective acylation is challenging, consider protecting the hydroxyl group before acylation of the amine, followed by deprotection.

  • Formation of Ketenes: Acyl halides with an α-hydrogen can form highly reactive ketenes in the presence of a base, which can lead to undesired side products.[8] Using a less hindered base or optimizing the addition rate and temperature can minimize this side reaction.

Step 4: Intramolecular Cyclization to Form the Spiroaminal

Question: The final cyclization step to form the 1-oxa-4,9-diazaspiro[5.5]undecane core is resulting in a low yield of the desired product.

Possible Cause: The intramolecular cyclization to form the spiroaminal can be a delicate step. Incomplete reaction, decomposition of the starting material, or the formation of side products can all contribute to low yields. One potential side reaction is the formation of a lactam, especially if oxidative conditions are present.[9] Ring-opened analogues have been shown to be significantly less biologically active, emphasizing the importance of successful cyclization.[10]

Suggested Solutions:

  • Choice of Cyclization Conditions: This step is often promoted by a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack on the amide carbonyl or a related electrophilic center. The choice of base and solvent is critical and may require optimization.

  • Reaction Concentration: The cyclization is an intramolecular process, so running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.

  • Purification Strategy: Spiroaminals can sometimes be challenging to purify due to their polarity. Column chromatography using a gradient elution system is often effective. In some cases, crystallization can be a powerful purification technique.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives?

The most common route starts with N-Boc-4-piperidone. The key steps are:

  • Epoxidation: Formation of a spiro-epoxide using a Corey-Chaykovsky reaction.

  • Ring Opening: Nucleophilic addition of an arylamine to the epoxide to generate an amino alcohol.

  • Acylation: Acylation of the secondary amine with an appropriate acyl halide.

  • Intramolecular Cyclization: Base-mediated cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.

Q2: How can I confirm the structure of my final 1-oxa-4,9-diazaspiro[5.5]undecane product?

A combination of spectroscopic methods is essential for structural confirmation:

  • ¹H and ¹³C NMR: These will confirm the presence of all the expected protons and carbons in the molecule.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the atoms and confirming the spirocyclic framework.

  • NOE NMR: Can be used to determine the relative stereochemistry of substituents on the rings.[5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[12]

  • X-ray Crystallography: Provides unambiguous proof of the structure and absolute stereochemistry.[5]

Q3: What are some common challenges in the purification of these spirocyclic compounds?

The presence of multiple nitrogen and oxygen atoms can make these compounds quite polar, which can lead to challenges in purification.

  • Column Chromatography: A silica gel column with a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If the compound is a solid, recrystallization can be a very effective method for obtaining highly pure material.[11] Screening of different solvent systems is often necessary.

Visualizations

Synthetic Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Acylation cluster_step4 Step 4: Cyclization start N-Boc-4-piperidone epoxide Spiro-epoxide start->epoxide Corey-Chaykovsky (Sulfur Ylide) side1 β-hydroxymethyl sulfide epoxide->side1 Side Reaction (e.g., with n-BuLi) amino_alcohol Amino Alcohol epoxide->amino_alcohol Arylamine side2 Regioisomer amino_alcohol->side2 Side Reaction (Incorrect Regioselectivity) acylated N-Acyl Amino Alcohol amino_alcohol->acylated Acyl Halide, Base side3 O-Acylated Product acylated->side3 Side Reaction (O-acylation / O-to-N shift) final_product 1-Oxa-4,9-diazaspiro[5.5]undecane acylated->final_product Base side4 Lactam final_product->side4 Side Reaction (e.g., Oxidation)

Caption: Synthetic scheme for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives and potential side products at each step.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impurities) identify_step Identify Synthetic Step with Issue start->identify_step characterize Characterize Byproducts (TLC, NMR, MS) identify_step->characterize consult_guide Consult Troubleshooting Guide for Specific Step characterize->consult_guide reagent Check Reagent Purity & Stoichiometry consult_guide->reagent conditions Modify Reaction Conditions (Temperature, Solvent, Base) consult_guide->conditions purification Optimize Purification Method consult_guide->purification implement Implement Corrective Action reagent->implement conditions->implement purification->implement analyze Analyze Outcome implement->analyze success Problem Resolved analyze->success fail Problem Persists analyze->fail Re-evaluate fail->identify_step

Caption: A general workflow for troubleshooting synthetic issues.

References

  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021, April 6). [Video]. YouTube. [Link]

  • Knutsen, J. H., & Hansen, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 637–647. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). [Video]. YouTube. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Brimble, M. A., & Fletcher, M. T. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117–1137. [Link]

  • Contreras, R., et al. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 48(5), 356–361. [Link]

  • Acylation Mechanism. (2025, June 23). Save My Exams. [Link]

  • da Silva, G. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. [Link]

  • A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855–861. [Link]

  • da Silva, A. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Li, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 146–183. [Link]

  • acharya nagarjuna university (anu) - Krishnaveni Degree College. (n.d.). Retrieved January 15, 2026, from [Link]

  • Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Vicinal amino alcohol synthesis via in situ aminal formation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • β-Amino alcohols in the synthesis of spirooxindoles | Poster Board #570. (2025). ACS Fall 2025. [Link]

  • Kyselá, J., et al. (2022). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. Fermentation, 8(11), 603. [Link]

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Technical Support Center: Protecting Group Strategies for Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies in the synthesis of diazaspiro[5.5]undecanes. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective functionalization of these valuable scaffolds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the protection and deprotection of diazaspiro[5.5]undecane cores.

Issue 1: Incomplete Mono-Protection of the Diazaspiro[5.5]undecane Core

Problem: "My reaction to install a single Boc group on the diazaspiro[5.5]undecane backbone results in a mixture of starting material, mono-protected, and di-protected products, leading to low yields of the desired mono-protected compound."

Probable Cause: The two nitrogen atoms in the diazaspiro[5.5]undecane scaffold, while chemically distinct (one is an aniline-type, the other an alkylamine-type in many precursors), can have similar nucleophilicity, leading to competitive reactions. Standard reaction conditions (e.g., using 1.0-1.2 equivalents of Boc-anhydride) often do not provide sufficient selectivity.

Solution:

  • Controlled Addition of Protecting Group: Instead of adding the Boc-anhydride all at once, use a syringe pump for slow addition (e.g., over 2-4 hours) of a slight sub-stoichiometric amount (0.9-0.95 equivalents) of the reagent. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic nitrogen and minimizing di-protection.

  • Temperature Optimization: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). Lowering the kinetic energy of the system can enhance the inherent selectivity between the two nitrogen centers.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the two amines. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. Experimenting with solvent polarity may offer better selectivity.

  • Alternative Reagents: For specific substrates, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can sometimes offer higher selectivity for one amine over another compared to Boc-anhydride.

Issue 2: Difficulty in Selective Deprotection of Orthogonal Protecting Groups

Problem: "I am using a Boc/Cbz orthogonal strategy. When I try to remove the Boc group with Trifluoroacetic acid (TFA), I observe partial cleavage of my Cbz group as well."

Probable Cause: While Boc is reliably cleaved by strong acids and Cbz by hydrogenolysis, strong acidic conditions can slowly degrade the Cbz group, especially with prolonged reaction times or elevated temperatures. The carbocation intermediate formed during Boc cleavage can also lead to side reactions with the Cbz-protected amine.

Solution:

  • Milder Acidic Conditions: Replace neat TFA with a milder, buffered system. A common choice is 4M HCl in Dioxane, which is often more selective and can be used at 0 °C to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-exposure.

  • Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can be scavenged. Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the cation and prevent it from reacting with the Cbz group or other sensitive functionalities.

  • Optimize Reaction Time and Temperature: Conduct time-course experiments to determine the minimum time required for complete Boc cleavage at a specific temperature (ideally 0 °C or room temperature). Avoid heating the reaction unless absolutely necessary.

Issue 3: Unexpected Side Reactions during Benzyl (Bn) Group Removal

Problem: "During the hydrogenolysis of a N-benzyl group (Pd/C, H₂), I am seeing reduction of other functional groups (e.g., a nitro group or a double bond) in my molecule."

Probable Cause: Palladium on carbon (Pd/C) is a highly active and versatile catalyst that will readily reduce many unsaturated functional groups under hydrogenation conditions. This lack of chemoselectivity is a common issue.

Solution:

  • Alternative Catalyst: Switch to a less reactive palladium source. For instance, Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) is often more chemoselective and can sometimes allow for N-benzyl deprotection in the presence of other reducible groups.

  • Transfer Hydrogenation: Instead of using hydrogen gas, employ a transfer hydrogenation agent like ammonium formate, cyclohexene, or 1,4-cyclohexadiene. These reagents can provide milder conditions and often exhibit different selectivity profiles. For example, Pd/C with ammonium formate in methanol is a classic system for chemoselective N-debenzylation.

  • Orthogonal Strategy Re-evaluation: If sensitive functional groups are essential for your final product, the N-benzyl group may not be the ideal choice. Re-evaluate your synthetic strategy to incorporate a protecting group that can be removed under non-reducing conditions, such as Fmoc (cleaved by base) or a photolabile protecting group.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best orthogonal protecting group strategy for my diazaspiro[5.5]undecane synthesis?

A1: The choice depends on the planned subsequent reactions and the stability of your overall molecule. A good strategy involves selecting groups that are stable to a wide range of reaction conditions but can be removed with high selectivity.

Decision Workflow for Orthogonal Protection:

G start Define Synthetic Route (What reactions will each N undergo?) q1 Need to functionalize both nitrogens sequentially? start->q1 pg_same Use the same protecting group (e.g., 2x Boc) - Simpler protection step - Leads to symmetric functionalization q1->pg_same No pg_ortho Select Orthogonal Protecting Groups q1->pg_ortho Yes end Final Deprotection & Product Isolation pg_same->end Proceed to di-deprotection q2 Strong Nucleophiles/Bases? Electrophiles/Couplings? Reductions? Strong Acids? pg_ortho->q2 Next step involves... strat1 Strategy 1: Boc + Cbz/Bn (Acid vs. Hydrogenolysis) q2:e->strat1 Cbz/Bn stable q2:a->strat1 Cbz/Bn stable strat2 Strategy 2: Boc + Fmoc (Acid vs. Base) q2:n->strat2 Boc is stable q2:r->strat2 Boc/Fmoc stable strat1->end strat2->end strat3 Strategy 3: Fmoc + Alloc (Base vs. Pd(0)) strat3->end

Caption: Decision tree for selecting a protecting group strategy.

Summary of Common Orthogonal Pairs:

Protecting Group 1Cleavage Condition 1Protecting Group 2Cleavage Condition 2Key Considerations
Boc (tert-Butoxycarbonyl)Strong Acid (TFA, HCl)Cbz (Carboxybenzyl)H₂, Pd/C (Hydrogenolysis)The most common and reliable pair. Cbz is stable to most reagents except strong reducing agents.
Boc (tert-Butoxycarbonyl)Strong Acid (TFA, HCl)Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine in DMF)Excellent for syntheses avoiding acids or reductions. Fmoc is base-labile.
Bn (Benzyl)H₂, Pd/C (Hydrogenolysis)Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine in DMF)Useful when acidic conditions must be avoided entirely.
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Boc (tert-Butoxycarbonyl)Strong Acid (TFA, HCl)Alloc is removed under very mild, neutral conditions, preserving many sensitive groups.
Q2: What are the standard, reliable protocols for Boc protection and deprotection?

A2: Absolutely. Here are trusted, step-by-step protocols that serve as an excellent starting point for optimization.

Experimental Protocol: Mono-N-Boc Protection of a Diazaspiro[5.5]undecane Derivative

G cluster_prep Preparation cluster_reac Reaction cluster_work Workup & Purification prep1 Dissolve Diazaspiro[5.5]undecane (1 eq) in DCM prep2 Add Triethylamine (1.5 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 reac1 Slowly add Boc-Anhydride (0.95 eq) in DCM prep3->reac1 reac2 Stir at 0 °C for 1h reac1->reac2 reac3 Warm to RT and stir for 4-12h reac2->reac3 work1 Quench with aq. NH4Cl reac3->work1 work2 Extract with DCM work1->work2 work3 Purify by Column Chromatography work2->work3 product product work3->product Isolated Mono-Boc Product

Caption: Workflow for selective mono-Boc protection.

  • Setup: Dissolve the diazaspiro[5.5]undecane starting material (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Base: Add a suitable base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) in a small amount of DCM and add it dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-Boc protected diazaspiro[5.5]undecane.

Experimental Protocol: Boc Deprotection using 4M HCl in Dioxane

  • Setup: Dissolve the N-Boc protected diazaspiro[5.5]undecane (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM.

  • Reagent Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature. A precipitate (the hydrochloride salt of the deprotected amine) will often form. Monitor the reaction for the disappearance of starting material by TLC or LC-MS (typically 1-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the hydrochloride salt, which can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in water or DCM and add a base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) until the pH is >10. Extract the free amine with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layers, and concentrate to yield the deprotected product.

References

  • Boc-Group Protection. Organic Chemistry Portal. [Link]

  • Transfer Hydrogenation. Organic Chemistry Portal. [Link]

Technical Support Center: Synthesis of Sterically Hindered Spiro-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the intricate challenge of spiro-lactam formation, particularly when faced with significant steric hindrance. Spirocyclic lactams are privileged scaffolds in medicinal chemistry and natural product synthesis, prized for their rigid, three-dimensional architecture.[1][2][3] However, the construction of the quaternary spiro-center is often a formidable synthetic hurdle due to immense steric, torsional, and angular strain.[4][5]

This guide is structured to provide direct, actionable solutions to common experimental failures. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose issues and rationally design successful synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the synthesis of sterically hindered spiro-lactams.

Q1: My reaction yield is extremely low or I'm recovering only starting materials. What are the primary causes and how can I drive the reaction to completion?

A1: This is the most common issue, typically rooted in either poor reactivity of the precursors or an unfavorable thermodynamic landscape for the cyclization event. The energy barrier to form the strained spirocyclic transition state is often very high.

Core Causality & Diagnostic Steps:

  • Insufficient Activation Energy: The thermal energy supplied may be inadequate to overcome the activation barrier of the cyclization. Reactions can stall, leading to long reaction times (48-96 hours) and decomposition.[5]

  • Unfavorable Reaction Equilibrium: The cyclized spiro-lactam may be in equilibrium with the open-chain precursor, with the equilibrium favoring the more stable, non-cyclized form.

  • Steric Shielding of Reactive Centers: Bulky substituents on the precursors can physically block the nucleophilic attack required for ring closure.

Troubleshooting Workflow & Solutions:

Below is a decision-making workflow to address low-yield reactions.

G start Low / No Product check_temp Is reaction run at elevated temp? start->check_temp increase_temp Solution 1: Increase Thermal Energy - Reflux in high-boiling solvent (toluene, xylene) - Monitor for decomposition via TLC/LCMS check_temp->increase_temp No check_pressure Is reaction sensitive to volume change? check_temp->check_pressure Yes use_mw Solution 2: Microwave Irradiation - Provides rapid, uniform heating - Can access higher temperatures and pressures - Reduces reaction times significantly increase_temp->use_mw If decomposition occurs use_hp Solution 3: High-Pressure Synthesis - Favors reactions with a negative activation volume (i.e., bond formation) - Can overcome steric repulsion check_pressure->use_hp Yes check_catalyst Is a catalyst being used? check_pressure->check_catalyst No change_catalyst Solution 4: Alter Catalyst System - Switch to a more active Lewis acid (e.g., TMSOTf) - For radical cyclizations, change initiator - For metal-catalyzed reactions, screen ligands check_catalyst->change_catalyst Yes

Caption: Troubleshooting workflow for low-yield spiro-lactam reactions.

Recommended Strategies:

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating reactions and improving yields by efficiently overcoming activation energy barriers.[6][7] It allows for rapid heating to temperatures and pressures unattainable with conventional heating, often dramatically reducing reaction times.[8]

  • High-Pressure Conditions: Applying high pressure (8–15 kbar) can promote cyclization by favoring the transition state that leads to bond formation (Le Châtelier's principle), effectively compressing the sterically hindered centers together.

  • Catalyst Optimization: In catalyzed reactions, the choice of catalyst is critical. For instance, in a [3+2] cycloaddition, a stronger Lewis acid might be required to activate a sterically encumbered dipolarophile.[9] For copper-catalyzed C-H lactamization, ligand screening can significantly impact efficiency.[10]

Q2: My primary product is a linear polymer or a dimeric species, not the intramolecularly cyclized spiro-lactam. Why is this happening?

A2: This is a classic case of intermolecular reactions outcompeting the desired intramolecular cyclization. When bulky groups slow down the rate of the intramolecular reaction, the reactive ends of the precursor are more likely to find and react with another molecule in solution.

Core Causality & Solutions:

  • Concentration Dependence: The rate of an intermolecular reaction is dependent on the concentration of the reactants, while the rate of an intramolecular reaction is not. Therefore, at high concentrations, the undesired intermolecular pathway is favored.

Key Strategy: High-Dilution Principle

To favor intramolecular cyclization, the reaction must be run under high-dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of refluxing solvent, ensuring that the instantaneous concentration of the precursor remains extremely low.

Experimental Protocol: High-Dilution Cyclization

  • Setup: Assemble a reflux apparatus with a three-neck flask containing the bulk of the solvent (e.g., 100 mL of Toluene). One neck is for the condenser, one for an inert gas inlet, and the third for a dropping funnel.

  • Preparation: Dissolve the linear precursor (e.g., 1 mmol) in a small amount of the same solvent (e.g., 10 mL) and place it in the dropping funnel.

  • Execution: Bring the solvent in the flask to a vigorous reflux.

  • Slow Addition: Add the substrate solution from the dropping funnel to the refluxing solvent dropwise over an extended period (e.g., 4-8 hours). A syringe pump can be used for precise control.

  • Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure full conversion.

  • Workup: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Q3: I am forming the spiro-lactam, but as a mixture of diastereomers. How can I improve stereocontrol?

A3: Achieving high diastereoselectivity is a significant challenge, as the steric crowding around the forming spiro-center can obscure the facial selectivity of the key bond-forming step.

Core Causality & Solutions:

  • Transition State Geometry: The stereochemical outcome is determined by the relative energies of the different diastereomeric transition states. Steric interactions in these transition states dictate which product isomer is favored.

  • Reaction Mechanism: Different reaction types offer unique opportunities for stereocontrol. For example, cycloaddition reactions are often highly stereocontrolled.[9]

Strategies for Enhancing Diastereoselectivity:

  • Lowering Reaction Temperature: In many cases, running the reaction at a lower temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. This is a trade-off, as it may also reduce the reaction rate.

  • Chiral Catalysts and Auxiliaries: Employing a chiral catalyst can create a chiral environment around the reactants, selectively stabilizing one transition state over the others.[11][12] This is a cornerstone of modern asymmetric synthesis.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the reacting partner. Adding or modifying a directing group can effectively shield one face of the molecule. For instance, in nitrone cycloadditions, the geometry of the alkene is critical in directing product formation.[13]

  • Solvent Effects: The polarity of the solvent can influence the compactness of the transition state. Screening different solvents may reveal conditions that amplify the steric and electronic differences leading to the desired diastereomer.

Comparative Data on Diastereoselective Methods

MethodKey FeatureTypical Diastereomeric Ratio (d.r.)Reference
Organocascade Reaction Secondary amine catalysis controls Michael addition step.>20:1[12][14]
[3+2] Cycloaddition Stereocontrol leveraged from well-studied reaction class.Single isolated diastereomer[9]
Kinugasa/Aldol Cascade Copper(I) catalysis with chiral ligands.High (not specified)[11]
1,3-Dipolar Cycloaddition Addition to the less sterically hindered face.~80:20

Frequently Asked Questions (FAQs)

Q1: What are the most robust synthetic strategies for accessing sterically hindered spiro-lactams?

A1: Several powerful methods have been developed. The choice depends on the specific target scaffold.

  • Staudinger [2+2] Cycloaddition: A classic and effective method involving the reaction of a ketene with an imine. While robust, it can be sensitive to steric hindrance on both components, often requiring longer reaction times.[4][5]

  • Ugi Multicomponent Reaction (MCR): An exceptionally efficient one-pot strategy that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.[15] The initial Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to form the spiro-lactam, effectively building complexity in a single step.[16][17][18] This method is known for its high atom economy and functional group tolerance.

  • 1,3-Dipolar Cycloadditions: These reactions, for example between nitrile oxides or nitrones and an exocyclic alkene on a lactam precursor, are highly effective for building new heterocyclic rings at the spiro-center.[1][19] They often proceed with high regio- and stereoselectivity.

  • Radical Spirocyclization: Strain-enabled radical cascades using precursors like bicyclobutanes offer a modern, catalyst-free approach to spirocyclobutyl lactams under mild, light-induced conditions.[20]

G cluster_0 Synthetic Strategy Selection start Target Spiro-Lactam strategy Desired Ring System? start->strategy ugi Ugi MCR + Cyclization Precursors: Aldehyde, Amine, Acid, Isocyanide Pros: High convergence, one-pot Cons: Requires post-MCR cyclization step strategy->ugi γ- or δ-Lactam staudinger Staudinger [2+2] Precursors: Ketene, Imine Pros: Direct formation of β-lactam Cons: Sensitive to steric bulk strategy->staudinger β-Lactam dipolar 1,3-Dipolar Cycloaddition Precursors: Dipole + Dipolarophile Pros: High stereocontrol, versatile Cons: Requires specific functionalities strategy->dipolar Fused Heterocycle radical Radical Cascade Precursors: Strained ring system Pros: Mild conditions, novel scaffolds Cons: Limited to specific precursors strategy->radical Spirocyclobutane

Caption: Decision tree for selecting a primary synthetic strategy.

Q2: How can I strategically design my substrate to facilitate a difficult cyclization?

A2: Substrate design is paramount. Consider these principles:

  • Use of Conformationally Rigid Linkers: Incorporate cyclic structures or double bonds in the tether connecting the nucleophile and electrophile. This reduces the degrees of freedom and pre-organizes the molecule for cyclization, minimizing the entropic penalty.

  • Temporary Reduction of Steric Bulk: Employ protecting groups that are smaller than the final desired substituent. For example, use a silyl ether as a protecting group for a bulky alcohol, which can be deprotected and elaborated after the spirocyclization is complete.

  • Thorpe-Ingold Effect: Introduce a gem-disubstituted carbon atom adjacent to the reacting centers. This can decrease the bond angle in the linear precursor, bringing the reactive ends closer together and promoting cyclization.

Q3: What are the key analytical techniques for characterizing these complex products?

A3: Due to the crowded nature of the spiro-center, structure elucidation requires a combination of techniques.

  • NMR Spectroscopy (1D and 2D): Essential for determining connectivity. 2D NMR experiments like HSQC, HMBC, and NOESY are critical. NOESY is particularly powerful for determining the relative stereochemistry by identifying protons that are close in space.[5]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.[5]

  • X-ray Crystallography: The gold standard for unambiguous structure and stereochemistry determination of a crystalline solid.[5][9]

References

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. (n.d.).
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. (n.d.). Retrieved from [Link]

  • Deng, J., et al. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC - NIH. Retrieved from [Link]

  • Li, J., et al. (2023). Highly diastereo- and enantioselective synthesis of spiro β-lactams via copper-catalyzed Kinugasa/aldol cascade reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Meazza, M., Vesely, J., & Rios, R. (n.d.). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. ResearchGate. Retrieved from [Link]

  • Meazza, M., Vesely, J., & Rios, R. (2017). Highly Diastereo‐ and Enantioselective Synthesis of α‐Spiro‐δ‐lactams by an Organocascade Reaction. Semantic Scholar. Retrieved from [Link]

  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. NIH. Retrieved from [Link]

  • Shaabani, A., et al. (n.d.). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. ACS Publications. Retrieved from [Link]

  • Spiro-γ-lactam compound and its synthetic method and application. (n.d.). Google Patents.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). Retrieved from [Link]

  • Prudêncio, M., et al. (n.d.). lactams highly active against HIV-1 and Plasmodium. Retrieved from [Link]

  • Ghorai, M. K., et al. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC - NIH. Retrieved from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publishing. Retrieved from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, K., & Engle, K. M. (n.d.). Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. PMC - NIH. Retrieved from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Publishing. Retrieved from [Link]

  • Shaabani, A., et al. (2016). Synthesis of Functionalized β‑Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. figshare. Retrieved from [Link]

  • Dao Thi, H., & D'hooghe, M. (n.d.). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Cardoso, S., et al. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. Retrieved from [Link]

  • Wang, L., et al. (n.d.). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and reactivity of spiro-fused β-lactams. (2011). Semantic Scholar. Retrieved from [Link]

  • Selected bioactive molecules with spiro‐γ‐lactam scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization conditions for the intramolecular cyclization (Scheme 3,.... (n.d.). ResearchGate. Retrieved from [Link]

  • Le, T., et al. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. Retrieved from [Link]

  • Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. (n.d.). Retrieved from [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (n.d.). ResearchGate. Retrieved from [Link]

  • Anklam, S., & Liebscher, J. (1998). Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. Tetrahedron. Retrieved from [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). PMC - NIH. Retrieved from [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of chiral spiro‐β‐lactams from 6‐alkylidenepenicillanates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazaspiro compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with impurity and byproduct formation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: My reaction crude shows multiple spots on TLC and peaks in the LC-MS, but only one has the desired mass. What are the most common types of byproducts I should consider?

A1: When synthesizing complex architectures like diazaspiro compounds, the emergence of byproducts is a common challenge. Beyond unreacted starting materials, byproducts can be broadly categorized into several classes:

  • Isomers: These are the most frequent and often most challenging byproducts to identify and separate. They share the same molecular weight as your target compound but differ in their structural arrangement. This category includes:

    • Diastereomers: Stereoisomers that are not mirror images. They arise when a reaction creates a new chiral center in a molecule that already contains one or more chiral centers. They have different physical properties and can often be separated by standard chromatography.[1]

    • Regioisomers: Constitutional isomers that result from reactants combining in different orientations. For example, in a 1,3-dipolar cycloaddition, the dipole can add to the dipolarophile in two different ways, leading to distinct regioisomeric products.[2]

    • Epimers: A specific subset of diastereomers that differ in configuration at only one of several stereogenic centers.[3] Epimerization, the interconversion of epimers, can be a significant side reaction, especially when using amino acid precursors under basic conditions.[4][5]

  • Reaction Pathway-Specific Byproducts: These are impurities intrinsically linked to the specific synthetic route you are employing.

    • Ring-Closing Metathesis (RCM): Alkene isomerization products are common, arising from migration of the double bond. This is often caused by the degradation of the ruthenium catalyst into active hydride species.[6][7]

    • Cycloadditions (Aza-Diels-Alder, 1,3-Dipolar): Products from competing or incomplete reaction cascades. For instance, in reactions that generate an intermediate in situ (like an azomethine ylide), side reactions of this intermediate can compete with the desired cycloaddition.[8]

  • Degradation and Hydrolysis Products: Diazaspiro compounds may contain sensitive functional groups, such as imines or enamines, which are susceptible to hydrolysis, especially during aqueous workup or purification on silica gel.[9] This cleaves the ring system, leading to lower molecular weight byproducts.

  • Catalyst-Related Impurities: For metal-catalyzed reactions like RCM, residual metal (e.g., ruthenium) can remain in the product, posing significant challenges for purification and downstream applications, particularly in drug development.

Q2: I suspect my main byproduct is an isomer. What is a systematic approach to confirm its identity and structure?

A2: Differentiating isomers is a critical task that requires a multi-technique analytical approach. Since isomers have identical mass, mass spectrometry alone is insufficient for definitive identification.

Systematic Workflow for Isomer Identification:

  • High-Resolution Separation: The first step is to achieve baseline separation of the isomers. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.

    • Method Development: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase compositions. Sometimes, subtle changes in solvent polarity or the use of additives can dramatically improve resolution. For enantiomers, a chiral stationary phase is required.[10][11]

    • Diastereomer Separation: Diastereomers have different physical properties and can typically be separated on standard achiral columns.[1]

  • Spectroscopic Characterization (NMR): Once separated (or as a mixture if separation is difficult), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation.

    • ¹H NMR: Compare the chemical shifts, coupling constants, and integration of the signals between the isomers. Differences in stereochemistry will lead to distinct spectra. For example, axial and equatorial protons in a six-membered ring will have different coupling constants.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule, helping to differentiate regioisomers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the definitive NMR technique for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (typically <5 Å), allowing you to map the 3D arrangement of atoms and distinguish between diastereomers.[11]

  • Advanced Mass Spectrometry: While MS cannot distinguish isomers by mass, tandem MS (MS/MS) can sometimes help. Isomers may exhibit different fragmentation patterns upon collision-induced dissociation, providing structural clues.[12]

  • X-ray Crystallography: If you can grow a suitable crystal of the byproduct, single-crystal X-ray diffraction provides unambiguous determination of its complete 3D structure, including absolute stereochemistry.[11]

Troubleshooting Guides for Specific Synthetic Methods
Guide 1: Ring-Closing Metathesis (RCM) - "My RCM reaction gives multiple products, and the desired product yield is low."

Issue: The primary side reaction in RCM is olefin isomerization, where the double bond in the starting material or product migrates. This leads to a complex mixture of byproducts and consumes the starting material in non-productive pathways.[6]

Causality: This is often caused by the decomposition of the Grubbs catalyst into ruthenium-hydride species, which are highly active for isomerization.[7] This decomposition is accelerated by high temperatures, prolonged reaction times, and certain functional groups.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Many RCM reactions can proceed at room temperature, albeit more slowly. Running the reaction at 20-40 °C instead of refluxing can significantly suppress catalyst decomposition and isomerization.

  • Use an Isomerization Suppressant: The addition of a stoichiometric or catalytic amount of a hydride scavenger can quench the problematic ruthenium-hydride species.

    • 1,4-Benzoquinone: Add 10-20 mol% relative to the substrate.

    • Copper(I) Iodide (CuI): Has been shown to suppress isomerization.[7]

    • Phenol: Can also increase the rate of the desired metathesis reaction while minimizing side reactions.[7]

  • Choose the Right Catalyst: Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more stable, but under certain conditions, first-generation catalysts might be less prone to causing isomerization.[13]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Over-running the reaction provides more opportunity for side reactions to occur.

ParameterStandard ConditionOptimized Condition to Reduce IsomerizationRationale
Temperature Reflux (e.g., 40-80 °C)Room Temperature to 40 °CReduces the rate of catalyst decomposition into isomerization-active species.[7]
Additives None1,4-Benzoquinone (10-20 mol%)Scavenges ruthenium-hydride species responsible for olefin migration.[7]
Catalyst Loading 5-10 mol%1-5 mol%Lower loading can sometimes reduce the concentration of decomposition products.
Reaction Time 12-24 hoursMonitored to completion (2-8 hours)Minimizes product exposure to the active catalyst and its byproducts.
Guide 2: 1,3-Dipolar Cycloaddition - "My reaction yields a mixture of regioisomers."

Issue: 1,3-dipolar cycloadditions involving unsymmetrical dipoles and dipolarophiles can produce two different regioisomers, complicating purification and reducing the yield of the desired product.

Causality: The regioselectivity is governed by the electronic and steric properties of the reactants and is determined by the relative energies of the competing transition states. According to Frontier Molecular Orbital (FMO) theory, the reaction is favored between the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2]

Troubleshooting Protocol:

  • Modify Electronics: Altering the electron-withdrawing or electron-donating nature of substituents on either the dipole or dipolarophile can change the relative sizes of the FMO coefficients, thereby favoring one regioisomer over another.

  • Introduce Steric Bias: Placing a bulky substituent near one of the reacting centers can sterically hinder one approach, thus directing the reaction towards the less hindered regioisomeric transition state.

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the dipolarophile (or sometimes the dipole), lowering its LUMO energy and altering the orbital coefficients. This can dramatically enhance both the rate and the regioselectivity of the cycloaddition. Common Lewis acids include Mg(ClO₄)₂, Sc(OTf)₃, and Cu(II) complexes.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charge-separated character of the transition states, sometimes affecting the regioisomeric ratio. Experiment with a range of solvents from nonpolar (toluene, CH₂Cl₂) to polar (acetonitrile, ionic liquids).[8]

Analytical Workflows & Protocols
Protocol 1: Systematic Workflow for Unknown Byproduct Identification

This workflow provides a logical progression from initial detection to final structure confirmation.

Byproduct_Identification_Workflow A Crude Reaction Mixture B Initial Analysis: LC-MS & TLC A->B C Hypothesis Generation: - Isomer? - Degradation Product? - Starting Material? B->C D Preparative Chromatography (Prep-HPLC or Flash) C->D Impurity >5% E Isolate Pure Byproduct D->E F Structural Elucidation E->F G High-Resolution MS (Accurate Mass & Formula) F->G Step 1 H 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) F->H Step 2 I NOESY / ROESY (Relative Stereochemistry) F->I Step 3 (if isomer) J Final Structure Confirmed G->J H->J I->J

Caption: Workflow for byproduct identification.

Step-by-Step Methodology:

  • Initial Analysis: Run a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the crude mixture to get the mass of all components. This immediately tells you if a byproduct is an isomer (same mass), a degradation product (lower mass), or an oligomer (higher mass).

  • Hypothesis Generation: Based on the mass and your knowledge of the reaction, form a hypothesis. For example, a peak with the same mass as the product is likely an isomer.[12]

  • Isolation: If the byproduct is present in sufficient quantity (>5%), isolate it using an appropriate preparative chromatography technique.

  • Structure Elucidation:

    • Obtain a high-resolution mass spectrum to determine the exact molecular formula.

    • Acquire a full suite of NMR spectra. Start with ¹H and ¹³C to see the overall structure and then use 2D NMR (COSY, HSQC, HMBC) to piece together the molecular framework.[14][15]

    • If you suspect an isomer, NOESY or ROESY experiments are crucial for determining the relative stereochemistry.[11]

Protocol 2: Removing Ruthenium Impurities from RCM Reactions

Residual ruthenium catalysts can be colored (brown/black) and are often toxic to cells and downstream catalysts. Effective removal is critical.

Method 1: Activated Carbon Treatment

  • After the reaction is complete, concentrate the reaction mixture.

  • Re-dissolve the crude product in a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Add activated carbon (approx. 10-20 times the weight of the catalyst used).

  • Stir the suspension vigorously for 2-4 hours at room temperature.

  • Filter the mixture through a pad of Celite®, washing thoroughly with the solvent.

  • Concentrate the filtrate. The product should be significantly decolorized.

Method 2: Lead Tetraacetate Scavenging

This method oxidizes the ruthenium species, making them more polar and easier to remove.

  • Concentrate the crude reaction mixture.

  • Dissolve the residue in a 1:1 mixture of ethyl acetate and water.

  • Add lead tetraacetate (Pb(OAc)₄) (approx. 5 equivalents relative to the catalyst) and stir for 1 hour.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • The polar, oxidized ruthenium byproducts are often removed in the aqueous washes or by subsequent silica gel chromatography.

Validation: Successful removal can be qualitatively assessed by the loss of color. For pharmaceutical applications, quantitative analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to confirm ruthenium levels are below the regulatory limit (typically <10 ppm).

References
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  • Parlow, J. J., et al. (2003). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 5(5), 641–654. Available at: [Link]

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  • Madrigal, D., et al. (2006). Synthesis and Hydrolysis Monitoring of Sasrin-like Resin Bound Imines by Fluorescence Spectroscopy. Journal of the Mexican Chemical Society, 50(4), 175-179. Available at: [Link]

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Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-oxa-4,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Its inherent three-dimensionality, a departure from the flat, aromatic structures that have historically dominated drug discovery, offers a unique topographical presentation for molecular interactions, leading to enhanced potency and selectivity.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for various analogs of this spirocyclic system, drawing on experimental data from key studies to inform future drug design and development efforts.

The Core Structure and Its Significance

The 1-oxa-4,9-diazaspiro[5.5]undecane core consists of a piperidine ring and a morpholine ring fused at a single carbon atom. This spirocyclic arrangement imparts a rigid, three-dimensional conformation that can be strategically modified at several positions to optimize interactions with specific biological targets. The key positions for substitution and SAR exploration are the two nitrogen atoms, N4 and N9, and the carbon atoms of the heterocyclic rings.

Core_Structure core 1-oxa-4,9-diazaspiro[5.5]undecane N4 N4 core->N4 Substitution at N4 N9 N9 core->N9 Substitution at N9 O1 O1 core->O1 Oxygen at position 1 C3_carbonyl C3=O (optional) core->C3_carbonyl Carbonyl at C3

Caption: Core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold with key positions for substitution.

Comparative Analysis of Biological Activities and SAR

This section delves into the diverse biological activities exhibited by 1-oxa-4,9-diazaspiro[5.5]undecane analogs and dissects the SAR for each target class.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

A promising therapeutic strategy for pain involves the dual modulation of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[3][4] Analogs of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual ligands with this profile, offering the potential for potent analgesia with a reduced side-effect profile compared to traditional opioids.[3][4]

Position of SubstitutionMoietyEffect on MOR Affinity (Ki, nM)Effect on σ1R Affinity (Ki, nM)Key Insights
N9 PhenethylHighHighA phenethyl group at this position is crucial for potent dual activity.[3][4]
N4 Substituted PyridylModerate to HighHighSubstituted pyridyl moieties are well-tolerated and contribute to high σ1R affinity.[3][4]
C2 Small Alkyl GroupsModerateModerateSmall alkyl groups at the C2 position generally lead to a balanced and favorable profile.[3][4]

One of the standout compounds from these studies, 15au , demonstrated a balanced dual profile and potent analgesic activity in preclinical models, comparable to oxycodone but with less constipation.[3][4]

The determination of binding affinities for MOR and σ1R is a critical step in the evaluation of these compounds. A typical experimental workflow is outlined below.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing the receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DAMGO for MOR, 3H-pentazocine for σ1R) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation_Counting->Data_Analysis

Caption: A generalized workflow for competitive radioligand binding assays.

Antihypertensive Agents via α1-Adrenoceptor Blockade

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one have been investigated for their antihypertensive properties.[5] The mechanism of action for the most potent compounds in this series is attributed to peripheral α1-adrenoceptor blockade.[5]

Position of SubstitutionMoietyEffect on Antihypertensive ActivityKey Insights
N9 2-(Indol-3-yl)ethylMost PotentThe parent compound with this substitution, 21 , was the most potent antihypertensive agent in the series.[5]
Spirolactam Ring Lower Alkyl GroupsActivity similar to parent compoundSmall alkyl substitutions on the spirolactam ring are well-tolerated.[5]
Spirolactam Ring Large Alkyl or Aryl GroupsSignificant decrease in activityBulky substituents on the spirolactam ring are detrimental to activity.[5]
N9 1,4-Benzodioxan-2-ylmethylSignificant ActivityThis and other related substitutions at N9 also demonstrated notable antihypertensive effects.[5]
Analogs Ring-OpenedMarkedly less activeThe spirocyclic scaffold is crucial for maintaining antihypertensive activity.[5]

Compound 21 was selected for further pharmacological evaluation due to its potent activity.[5]

The primary screening for antihypertensive activity is typically conducted in spontaneously hypertensive rats (SHR).

Step-by-Step Protocol:

  • Animal Model: Male spontaneously hypertensive rats are used as the in vivo model for essential hypertension.

  • Compound Administration: Test compounds are administered orally or via another appropriate route at various doses.

  • Blood Pressure Monitoring: Systolic and diastolic blood pressure, as well as heart rate, are monitored at regular intervals post-administration using a non-invasive tail-cuff method or telemetry.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group to determine the antihypertensive effect of the compound.

  • Dose-Response Relationship: A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the pathogenesis of chronic kidney disease.[6]

A key finding from this research is the superiority of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold over the 2,8-diazaspiro[4.5]decane scaffold in in vivo models of kidney disease, highlighting the importance of the specific spirocyclic core.[6] Compound 19 from this series exhibited excellent sEH inhibitory activity and bioavailability, and it was shown to lower serum creatinine in a rat model of glomerulonephritis when administered orally.[6]

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Compound_19 1-oxa-4,9-diazaspiro[5.5]undecane -based Inhibitor (e.g., Compound 19) Compound_19->sEH Inhibition

Caption: Inhibition of sEH by 1-oxa-4,9-diazaspiro[5.5]undecane analogs increases levels of beneficial EETs.

Conclusion

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a testament to the power of three-dimensional thinking in drug design. The comparative analysis of its analogs reveals that subtle modifications to this core structure can lead to profound differences in biological activity, targeting distinct receptors and enzymes with high potency and selectivity. The insights gleaned from the SAR studies on dual MOR/σ1R ligands, α1-adrenoceptor antagonists, and sEH inhibitors provide a robust framework for the rational design of novel therapeutics for a wide range of diseases. The continued exploration of this and other spirocyclic systems holds immense promise for the future of medicinal chemistry.

References

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Determining the Stereochemistry of Diazaspiro[5.5]undecane Scaffolds: A Comparative Guide to Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For complex, three-dimensional scaffolds like diazaspiro[5.5]undecane, which are featured in a range of bioactive compounds, establishing the absolute configuration is not merely an analytical task but a critical step in understanding structure-activity relationships (SAR) and ensuring target specificity.[1][2] This guide provides an in-depth comparison of methodologies for stereochemical assignment, focusing on the strategic application of Electronic Circular Dichroism (ECD) spectroscopy, contextualized against alternative techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in both theoretical principles and practical application.

The Challenge: Assigning Chirality to Spirocyclic Systems

Spirocyclic systems, characterized by two rings connected by a single common atom, present a unique stereochemical challenge. The spiro-carbon atom is a stereocenter, and the rigid, non-planar conformation of the rings often introduces additional elements of chirality. Diazaspiro[5.5]undecane, with its two piperidine rings fused at a central carbon, is a prime example of such a scaffold.[3][4] While powerful for locking in specific pharmacophoric arrangements, this rigidity makes stereochemical assignment by methods like NMR spectroscopy, which relies on through-bond and through-space correlations, often ambiguous without extensive derivatization or complex computational analysis. This necessitates a technique that directly probes the molecule's three-dimensional chiral nature.

The Primary Approach: Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[5] This differential absorption, known as the Cotton effect, is exquisitely sensitive to the molecule's three-dimensional structure and provides a unique spectral fingerprint for a given enantiomer. When coupled with quantum chemical calculations, ECD has become a gold standard for assigning the absolute configuration of chiral small molecules in solution.[6][7]

Causality of Method Selection: Why ECD?

The choice of ECD as a primary tool is deliberate. Unlike X-ray crystallography, it does not require the often-insurmountable challenge of growing a high-quality single crystal. It provides data from the molecule in solution, which is often more biologically relevant than the solid state. Furthermore, its sensitivity allows for the use of small sample quantities, a significant advantage when dealing with precious synthetic intermediates.[8]

Experimental & Computational Workflow

The modern, self-validating approach to ECD-based stereochemical assignment is a synergistic workflow combining experimental measurement with theoretical prediction. The congruence between the experimental spectrum and the calculated spectrum for a specific enantiomer provides a high degree of confidence in the assignment.

ECD_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm exp_sample Chiral Diazaspiro[5.5]undecane Sample exp_prep Sample Preparation (Solvent, Concentration) exp_sample->exp_prep exp_cd ECD Spectrometer Measurement exp_prep->exp_cd exp_spectrum Experimental ECD Spectrum exp_cd->exp_spectrum compare Spectral Comparison & Validation exp_spectrum->compare comp_mol Hypothesized Structures ((R)- and (S)-Enantiomers) comp_conf Conformational Search (e.g., Molecular Mechanics) comp_mol->comp_conf comp_opt Geometry Optimization (DFT) comp_conf->comp_opt comp_tddft TDDFT Calculation of Excited States & Rotatory Strengths comp_opt->comp_tddft comp_spectrum Predicted ECD Spectra for (R) and (S) comp_tddft->comp_spectrum comp_spectrum->compare result Assignment of Absolute Configuration compare->result

Caption: Workflow for absolute configuration assignment using ECD.

Detailed Experimental Protocol: Acquiring the ECD Spectrum

This protocol is designed to generate a high-quality, reproducible ECD spectrum for a small organic molecule like diazaspiro[5.5]undecane.

  • Instrument Preparation:

    • Purge the CD spectrometer with high-purity nitrogen gas (flow rate typically 5-10 L/min) for at least 30 minutes prior to use.[9] This is critical to remove oxygen, which absorbs strongly in the far-UV region (<200 nm).

    • Perform instrument calibration using a standard, such as camphor sulfonic acid, according to the manufacturer's guidelines.

  • Sample Preparation:

    • Solvent Selection: Choose a solvent that is transparent in the wavelength range of interest and in which the analyte is soluble. For diazaspiro[5.5]undecane, which lacks strong chromophores, measurements in the far-UV (190-250 nm) are necessary. Methanol or acetonitrile are often good choices. The solvent must be of spectroscopy grade.

    • Concentration: Prepare a stock solution of the analyte. The optimal concentration is one that results in a UV absorbance (for the same path length) of approximately 0.5-1.0 AU at the wavelength of maximum absorption. A typical starting concentration for a small molecule is 0.1-0.5 mg/mL.[10]

    • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could cause light scattering.[10]

  • Spectral Acquisition:

    • Blank Spectrum: First, acquire a spectrum of the solvent using the exact same sample cell and instrumental parameters. This will serve as the baseline.

    • Sample Spectrum: Rinse the cell thoroughly with the sample solution before filling it. Acquire the sample spectrum.

    • Parameters:

      • Wavelength Range: 190 nm to 350 nm.

      • Path Length: 1 mm quartz cell is standard.[10]

      • Scan Speed: 50-100 nm/min.

      • Bandwidth: 1.0 nm.

      • Data Pitch: 0.5 nm.

      • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the blank (solvent) spectrum from the sample spectrum.

    • The resulting data is typically in millidegrees (mdeg). Convert this to molar ellipticity ([(\theta)]) using the following equation to normalize for concentration and path length: [(\theta)] = (mdeg × MW) / (c × l × 10) where MW is the molecular weight ( g/mol ), c is the concentration (mg/mL), and l is the path length (cm).

The Computational Counterpart: TDDFT Calculations

Simply observing a Cotton effect confirms chirality; it does not assign the absolute configuration. For this, we must compare the experimental spectrum to a theoretically predicted one.[7] Time-Dependent Density Functional Theory (TDDFT) has emerged as the most reliable method for this purpose.[11][12]

The process involves:

  • Building 3D models of both the (R)- and (S)-enantiomers.

  • Performing a thorough conformational search to find all low-energy conformers.

  • Optimizing the geometry of each significant conformer.

  • Running TDDFT calculations on each conformer to predict its ECD spectrum.

  • Averaging the spectra of the conformers based on their Boltzmann population distribution to generate the final predicted ECD spectrum for each enantiomer.[7]

The experimental spectrum is then overlaid with the predicted spectra for the (R)- and (S)-enantiomers. A match in the sign and relative intensity of the Cotton effects provides a confident assignment of the absolute configuration.

Alternative and Complementary Methods: A Comparative Analysis

While ECD is a powerful tool, a comprehensive understanding requires acknowledging alternative methods. The choice of technique is often dictated by the specific research question, sample availability, and instrumentation access.

Method_Comparison start Stereochemical Question q1 Absolute Configuration? start->q1 q2 Single Crystal Available? q1->q2 Yes q3 Only Enantiomeric Excess (ee)? q1->q3 No xray X-ray Crystallography (Definitive for Solid State) q2->xray Yes ecd ECD / VCD Spectroscopy (Solution State) q2->ecd No hplc Chiral HPLC (Separation & Quantification) q3->hplc

Caption: Decision logic for selecting a stereochemical analysis method.

Method Comparison

The following table provides a direct comparison of ECD with other common techniques for stereochemical analysis.

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)X-ray CrystallographyChiral HPLC
Principle Differential absorption of circularly polarized UV-Vis light by electronic transitions.Differential absorption of circularly polarized infrared light by vibrational transitions.Diffraction of X-rays by a single crystal lattice.Differential interaction of enantiomers with a chiral stationary phase.
Information Absolute configuration (in solution) when compared with calculations.[6]Absolute configuration (in solution); provides more structural detail than ECD.[13]Unambiguous absolute and relative configuration (in solid state).Separates enantiomers; determines enantiomeric excess (ee) and purity.
Sample Req. Solution (~0.1-0.5 mg).[10]Solution (higher concentration, ~1-10 mg).High-quality single crystal.Solution (micrograms).
Advantages High sensitivity, small sample size, solution-phase data relevant to biology.Rich in structural information, less dependent on electronic chromophores.Definitive, "gold standard" for structure determination.Excellent for quantification of enantiomeric mixtures (ee determination).
Limitations Requires chromophores near stereocenters; heavily reliant on computational accuracy.[7]Lower sensitivity than ECD, requires higher concentrations, more computationally intensive.Requires a suitable single crystal, which can be difficult or impossible to obtain.Does not determine absolute configuration without a known enantiopure standard.

Conclusion

For determining the absolute stereochemistry of non-racemic diazaspiro[5.5]undecane and its derivatives, Electronic Circular Dichroism (ECD) spectroscopy, when integrated with TDDFT computational modeling, stands out as the most practical and reliable method for analysis in the solution phase. It navigates the significant hurdle of crystallization required for X-ray crystallography while providing definitive configurational data that cannot be obtained from chiral chromatography alone. This synergistic experimental-computational workflow represents a robust, self-validating system that provides the high-confidence data essential for advancing research in medicinal chemistry and drug development.

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Assessing the Scaffold Diversity of Kinase Inhibitors with Spirocyclic Cores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. However, the chemical space explored for these inhibitors has often been dominated by planar, aromatic scaffolds. This guide provides an in-depth technical assessment of the growing importance of scaffold diversity, with a specific focus on the utility of spirocyclic cores in the design of next-generation kinase inhibitors. We will explore the fundamental advantages of these three-dimensional structures, provide comparative data against their non-spirocyclic counterparts, and detail the experimental and computational methodologies required to effectively leverage this promising class of molecules.

The "Escape from Flatland": Why Spirocyclic Scaffolds Matter in Kinase Inhibitor Design

The concept of "escaping from flatland" in medicinal chemistry advocates for a shift away from flat, sp2-hybridized aromatic structures towards more three-dimensional, sp3-rich scaffolds.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary of this design principle. Their inherent rigidity and three-dimensionality offer several key advantages in the context of kinase inhibitor design:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly enhance a molecule's drug-like properties. Studies have demonstrated that spirocyclic analogs of existing drugs often exhibit increased solubility, reduced lipophilicity, and improved metabolic stability compared to their flatter counterparts.[1] This is attributed to the disruption of planarity, which can reduce unfavorable crystal packing and alter interactions with metabolic enzymes.

  • Enhanced Target Engagement and Selectivity: The rigid, well-defined three-dimensional arrangement of substituents on a spirocyclic scaffold can lead to more precise and favorable interactions within the kinase active site. This can translate to increased potency and, crucially, improved selectivity against off-target kinases, thereby reducing the potential for adverse effects.[2]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities to identify novel intellectual property and develop inhibitors with unique binding modes.

To illustrate the tangible benefits of incorporating spirocyclic cores, let's consider a comparative analysis of a hypothetical spirocyclic Janus kinase (JAK) inhibitor, "Spiro-Ruxolitinib," against the approved drug, Ruxolitinib.

Comparative Analysis: Spiro-Ruxolitinib vs. Ruxolitinib

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and other related disorders.[3][4] Its core structure is based on a pyrrolo[2,3-d]pyrimidine scaffold. For this comparative guide, we will analyze a hypothetical spirocyclic analog where the cyclopentyl group of Ruxolitinib is replaced with a 1-oxa-4-azaspiro[5.5]undecane moiety. This modification introduces a spirocyclic core while maintaining key pharmacophoric features.

Physicochemical and Pharmacokinetic (DMPK) Properties

The introduction of the spirocyclic core is anticipated to modulate the physicochemical properties of the inhibitor, which in turn can influence its pharmacokinetic profile.

PropertyRuxolitinib (Experimental/Predicted)Spiro-Ruxolitinib (Predicted)Rationale for Improvement
Molecular Weight ( g/mol ) 306.37~400-450Increased due to larger spirocyclic group.
cLogP 2.5~1.8The introduction of heteroatoms and a more 3D structure can decrease lipophilicity.[1]
Aqueous Solubility (mg/mL) LowModerately IncreasedDisruption of planarity can reduce crystal lattice energy and improve solvation.[1]
Metabolic Stability (in vitro) ModerateHighThe spirocyclic core can block sites of metabolism and increase resistance to CYP-mediated oxidation.
Permeability (Papp) HighHighWhile cLogP is lower, the overall properties are expected to maintain good permeability.

Table 1: Predicted Comparative Physicochemical and DMPK Properties of Ruxolitinib and a Hypothetical Spiro-Ruxolitinib Analog.

Potency and Selectivity

The rigid nature of the spirocyclic core in "Spiro-Ruxolitinib" is expected to pre-organize the pharmacophoric elements for optimal binding to the JAK active site, potentially leading to enhanced potency and selectivity.

ParameterRuxolitinib (IC50, nM)[3]Spiro-Ruxolitinib (Predicted IC50, nM)Rationale for Improvement
JAK1 3.3~1-2The fixed conformation of the spirocycle may lead to more favorable interactions with the hinge region and other key residues.
JAK2 2.8~1-2Similar to JAK1, the rigid scaffold can enhance binding affinity.
JAK3 428>1000The unique 3D shape of the spirocycle may introduce steric clashes in the active sites of off-target kinases, leading to improved selectivity.
TYK2 19>500The spirocyclic core can exploit subtle differences in the active site geometries between JAK family members.

Table 2: Predicted Comparative Potency and Selectivity of Ruxolitinib and a Hypothetical Spiro-Ruxolitinib Analog.

Experimental Protocols

To empirically validate the predicted advantages of "Spiro-Ruxolitinib," a series of experimental protocols for its synthesis and biological evaluation are outlined below.

Synthesis of a Spirocyclic Pyrrolopyrimidine JAK Inhibitor

The synthesis of a spiro-substituted pyrrolopyrimidine core can be achieved through a multi-step sequence, as illustrated in the following workflow.

G cluster_0 Synthesis of Spirocyclic Amine Intermediate cluster_1 Assembly of Pyrrolopyrimidine Core A 1. Commercially available piperidin-4-one derivative B 2. Knoevenagel condensation with malononitrile A->B Base, Solvent C 3. Michael addition with a suitable nucleophile B->C Base, Solvent D 4. Cyclization and reduction to form spiro-piperidine C->D Reducing agent E 5. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine G Buchwald-Hartwig Amination E->G F 6. Spirocyclic amine intermediate (from step 4) F->G H 8. Deprotection and final product G->H Deprotecting agent I Final Spirocyclic JAK Inhibitor H->I G A 1. Compound Library (SDF or SMILES format) B 2. Generate Molecular Fingerprints (e.g., Morgan fingerprints) A->B RDKit C 3. Calculate Pairwise Tanimoto Similarity Matrix B->C RDKit D 4. Clustering (e.g., Butina clustering) C->D Scikit-learn E 5. Identify Scaffold Representatives from each cluster D->E F 6. Visualize Scaffold Diversity E->F Data visualization tools

Computational workflow for scaffold diversity analysis.

Step-by-Step Python (RDKit) Protocol:

This script provides a basic framework for assessing scaffold diversity. The identified cluster representatives can then be visually inspected to understand the range of chemical scaffolds present in the library.

Case Study: Targeting the JAK-STAT Pathway in Cancer

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. [5][6]Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. [7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat->stat nucleus Nucleus stat->nucleus translocates to gene Target Gene Transcription nucleus->gene

Simplified diagram of the JAK-STAT signaling pathway.

The development of JAK inhibitors with spirocyclic cores represents a promising strategy to achieve improved efficacy and safety profiles. The enhanced three-dimensionality of these molecules can lead to more selective inhibition of specific JAK isoforms, which is crucial for minimizing off-target effects. For instance, selective inhibition of JAK1 over JAK2 is thought to reduce the hematological side effects associated with broader JAK inhibition. [8]The principles and protocols outlined in this guide provide a framework for the rational design and evaluation of such next-generation kinase inhibitors.

Conclusion

The incorporation of spirocyclic scaffolds into kinase inhibitor design offers a powerful strategy to overcome the limitations of traditional planar chemotypes. The inherent three-dimensionality of these structures can lead to significant improvements in physicochemical properties, potency, and selectivity. By leveraging the experimental and computational workflows detailed in this guide, researchers can effectively explore this rich area of chemical space and accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

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